molecular formula C19H14N4O4 B031062 PD 90780

PD 90780

カタログ番号: B031062
分子量: 362.3 g/mol
InChIキー: IAZAGXDMMVWYKF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

PD 90780 is a cell-permeable, potent, and selective inhibitor that disrupts the interaction between Tumor Necrosis Factor Alpha (TNF-α) and its primary signaling receptor, TNF-R1 (TNF Receptor 1). This compound acts by binding to TNF-R1, thereby preventing the recruitment of the adapter protein TRADD (TNFRSF1A-associated via death domain) and the subsequent initiation of the downstream signaling cascade. By selectively blocking TNF-R1-mediated signaling, this compound effectively inhibits the activation of both the NF-κB and MAPK pathways, which are critical for the expression of pro-inflammatory cytokines and cell survival signals. Furthermore, it attenuates the induction of the apoptotic pathway that can be triggered by TNF-R1 activation.

特性

IUPAC Name

7-benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O4/c1-22-15-8-7-12(20-17(24)11-5-3-2-4-6-11)9-13(15)18(25)23-16(22)10-14(21-23)19(26)27/h2-10H,1H3,(H,20,24)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAZAGXDMMVWYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3)C(=O)N4C1=CC(=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of PD 90780

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

PD 90780 is a selective, non-peptide small molecule antagonist of Nerve Growth Factor (NGF). Its primary mechanism of action is the direct binding to NGF, which in turn inhibits the interaction between NGF and its low-affinity receptor, the p75 neurotrophin receptor (p75NTR). This inhibition modulates downstream signaling pathways associated with p75NTR, and importantly, the presence of the high-affinity NGF receptor, TrkA, influences the inhibitory potency of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound, providing a comparative overview of its inhibitory activities.

ParameterValueCell Line/SystemNotes
IC50 (NGF-p75NTR Interaction)23.1 µMPC12 cells (express both TrkA and p75NTR)Inhibition of 125I-NGF cross-linking to p75NTR.
IC50 (NGF-p75NTR Interaction)1.8 µMPC12nnr5 cells (express p75NTR only)Inhibition of 125I-NGF cross-linking to p75NTR.
IC50 (NGF-dependent differentiation)33.22 µMPC12 cellsInhibition of neurite outgrowth.
Effect on TrkA Phosphorylation Decrease at 300 µMPC12 cellsHigh concentrations of this compound can reduce NGF-induced TrkA phosphorylation.

Mechanism of Action

This compound functions by directly interacting with NGF, inducing a conformational change that prevents its binding to the p75NTR. This is a crucial distinction from receptor antagonists that would bind to p75NTR itself. The inhibitory effect of this compound on the NGF-p75NTR interaction is significantly more potent in cellular systems lacking the TrkA receptor. This suggests that the conformation of the NGF-p75NTR complex, or the presentation of NGF to p75NTR, is altered in the presence of TrkA, rendering it less susceptible to inhibition by this compound.

At higher concentrations, this compound has been observed to decrease the NGF-mediated phosphorylation of the TrkA receptor. This is likely an indirect effect resulting from the sequestration of NGF by this compound, thereby reducing the amount of NGF available to bind and activate TrkA.

Signaling Pathways

The interaction of NGF with its receptors, TrkA and p75NTR, initiates a complex network of intracellular signaling. This compound, by inhibiting the NGF-p75NTR interaction, primarily modulates the p75NTR-mediated signaling cascades.

NGF_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR NGF->p75NTR TrkA TrkA NGF->TrkA PD90780 This compound PD90780->NGF Binds to JNK_pathway JNK Pathway p75NTR->JNK_pathway RhoA_pathway RhoA Pathway p75NTR->RhoA_pathway NFkB_pathway NF-κB Pathway p75NTR->NFkB_pathway PI3K_Akt_pathway PI3K/Akt Pathway TrkA->PI3K_Akt_pathway MAPK_pathway MAPK/ERK Pathway TrkA->MAPK_pathway Apoptosis Apoptosis JNK_pathway->Apoptosis Neurite_Outgrowth Neurite Outgrowth RhoA_pathway->Neurite_Outgrowth Inhibition Survival Cell Survival NFkB_pathway->Survival PI3K_Akt_pathway->Survival MAPK_pathway->Neurite_Outgrowth

Figure 1: Simplified NGF signaling pathways and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols from the primary literature by Spiegel et al. (1995) and Colquhoun et al. (2004) were not fully accessible in the public domain. However, based on the available information and standard methodologies, the following are representative protocols for key experiments.

NGF-p75NTR Binding Assay (Cross-linking Assay)

This protocol is a generalized procedure for assessing the inhibition of NGF binding to p75NTR in cell lines.

1. Cell Culture:

  • PC12 and PC12nnr5 cells are cultured in RPMI 1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2.

2. Binding and Cross-linking:

  • Cells are harvested and washed with a binding buffer (e.g., PBS with 0.1% BSA).

  • A constant concentration of 125I-labeled NGF is incubated with varying concentrations of this compound for a predetermined time (e.g., 2 hours) at 4°C to reach binding equilibrium.

  • The cell suspension is then added to the NGF/PD 90780 mixture and incubated for an additional period (e.g., 2 hours) at 4°C with gentle agitation.

  • Following incubation, the cells are washed to remove unbound 125I-NGF.

  • A chemical cross-linker (e.g., disuccinimidyl suberate (B1241622) - DSS) is added to covalently link the 125I-NGF to the p75NTR.

  • The cross-linking reaction is quenched, and the cells are lysed.

3. Analysis:

  • Cell lysates are resolved by SDS-PAGE.

  • The gel is dried and exposed to autoradiography film.

  • The intensity of the band corresponding to the 125I-NGF-p75NTR complex is quantified.

  • The IC50 value is calculated from the dose-response curve of this compound concentration versus the intensity of the cross-linked band.

Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Culture PC12/PC12nnr5 cells D Add cell suspension and incubate A->D B Prepare 125I-NGF and this compound solutions C Incubate 125I-NGF with varying concentrations of this compound B->C C->D E Wash to remove unbound 125I-NGF D->E F Add cross-linker (DSS) E->F G Quench reaction and lyse cells F->G H Resolve lysates by SDS-PAGE G->H I Autoradiography H->I J Quantify band intensity I->J K Calculate IC50 J->K

Figure 2: Workflow for the NGF-p75NTR cross-linking binding assay.
TrkA Phosphorylation Assay (Western Blot)

This is a representative protocol to assess the effect of this compound on NGF-induced TrkA phosphorylation.

1. Cell Culture and Treatment:

  • PC12 cells are cultured as described above.

  • Prior to the experiment, cells are serum-starved for a defined period to reduce basal receptor phosphorylation.

  • Cells are pre-incubated with varying concentrations of this compound for a specific time.

  • NGF is then added to stimulate TrkA phosphorylation for a short duration (e.g., 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • The reaction is stopped by washing with ice-cold PBS and lysing the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

3. Immunoprecipitation (Optional but recommended for cleaner results):

  • TrkA is immunoprecipitated from the cell lysates using an anti-TrkA antibody.

4. Western Blotting:

  • Equal amounts of protein from the cell lysates (or the entire immunoprecipitate) are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked to prevent non-specific antibody binding.

  • The membrane is incubated with a primary antibody specific for phosphorylated TrkA (p-TrkA).

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate.

  • The membrane is then stripped and re-probed with an antibody for total TrkA as a loading control.

5. Analysis:

  • The band intensities for p-TrkA and total TrkA are quantified.

  • The ratio of p-TrkA to total TrkA is calculated to determine the effect of this compound on NGF-induced TrkA phosphorylation.

Western_Blot_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_protein_prep Protein Preparation cluster_blotting Western Blotting cluster_final_analysis Analysis A Culture and serum-starve PC12 cells B Pre-incubate with this compound A->B C Stimulate with NGF B->C D Lyse cells C->D E Quantify protein concentration D->E F Immunoprecipitate TrkA (Optional) E->F G SDS-PAGE and transfer to PVDF F->G H Block membrane G->H I Incubate with anti-p-TrkA antibody H->I J Incubate with secondary antibody I->J K Detect with ECL J->K L Strip and re-probe for total TrkA K->L M Quantify band intensities L->M N Calculate p-TrkA / total TrkA ratio M->N

Figure 3: Workflow for the TrkA phosphorylation western blot assay.

Conclusion

This compound is a valuable research tool for dissecting the specific roles of the NGF-p75NTR signaling axis. Its mechanism of action, through direct binding to NGF and subsequent inhibition of the p75NTR interaction, highlights a nuanced approach to modulating neurotrophin signaling. The differential activity of this compound in the presence and absence of TrkA underscores the complexity of NGF receptor interactions and provides a basis for the development of more targeted therapeutics for NGF-related pathologies. Further investigation into the structural basis of the this compound-NGF interaction could provide insights for the design of next-generation NGF antagonists with improved potency and selectivity.

An In-depth Technical Guide to the Target Binding and Affinity of PD 90780

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PD 90780 is a selective, non-peptide small molecule antagonist of Nerve Growth Factor (NGF). It exerts its biological effects by directly interacting with NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR). This guide provides a comprehensive overview of the target binding characteristics and affinity of this compound, including a compilation of quantitative binding data, detailed experimental methodologies for key assays, and a visual representation of the associated signaling pathways. This information is intended to serve as a valuable resource for researchers engaged in neurotrophin signaling and the development of therapeutics targeting the NGF pathway.

Introduction

Nerve Growth Factor (NGF) is a well-characterized neurotrophin that plays a critical role in the development, survival, and function of neurons in both the central and peripheral nervous systems. The biological activities of NGF are mediated through its interaction with two distinct cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR)[1][2]. The signaling outcomes of NGF binding are context-dependent, with TrkA activation generally promoting neuronal survival and differentiation, while p75NTR signaling can lead to either pro-survival or pro-apoptotic effects[1][2].

This compound has been identified as a valuable tool for dissecting the specific roles of the NGF-p75NTR signaling axis. By selectively inhibiting this interaction, this compound allows for the investigation of p75NTR-mediated pathways independent of TrkA activation. This guide will delve into the specifics of its binding properties and the experimental approaches used to characterize them.

Target Binding and Affinity of this compound

The primary molecular target of this compound is Nerve Growth Factor (NGF). Unlike receptor antagonists that bind directly to the receptor, this compound interacts with NGF itself, inducing a conformational change that precludes its binding to the p75NTR receptor[3]. This mechanism of action has been elucidated through various binding and functional assays.

Quantitative Binding Data

The affinity of this compound for NGF and its efficacy in inhibiting the NGF-p75NTR interaction have been quantified using several key parameters, including the dissociation constant (Kd) and the half-maximal inhibitory concentration (IC50). These values, compiled from multiple studies, are summarized in the table below.

ParameterValueExperimental SystemReference
Kd 25.83 µMBinding of this compound to NGF
IC50 220 nMInhibition of NGF binding to the extracellular domain of p75 NGFR
IC50 300 nMInhibition of NGF binding to Q1-CHO cells expressing full-length human p75 NGFR
IC50 23.1 µMInhibition of NGF-p75NTR interaction in PC12 cells (expressing TrkA and p75NTR)
IC50 1.8 µMInhibition of NGF-p75NTR interaction in PC12nnr5 cells (expressing only p75NTR)
IC50 33.22 µMInhibition of NGF-dependent differentiation of PC12 cells

Table 1: Summary of Quantitative Binding and Affinity Data for this compound.

Experimental Protocols

The characterization of this compound's binding affinity and mechanism of action has relied on a variety of in vitro experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Radioligand Competition Binding Assay

This assay is used to determine the ability of this compound to inhibit the binding of radiolabeled NGF to cells expressing the p75NTR receptor.

Objective: To determine the IC50 value of this compound for the inhibition of ¹²⁵I-NGF binding to p75NTR.

Materials:

  • PC12 or PC12nnr5 cells

  • ¹²⁵I-labeled Nerve Growth Factor (¹²⁵I-NGF)

  • This compound

  • Binding Buffer (e.g., DMEM with 1 mg/mL BSA, 1 mM MgCl₂, 0.5 mM CaCl₂)

  • Wash Buffer (e.g., ice-cold PBS)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)

  • Scintillation counter

Procedure:

  • Cell Preparation: Culture PC12 or PC12nnr5 cells to near confluence. On the day of the assay, gently detach the cells and resuspend them in ice-cold binding buffer to a desired concentration (e.g., 1 x 10⁶ cells/mL).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Cell suspension + ¹²⁵I-NGF (at a concentration near its Kd for p75NTR) + vehicle (e.g., DMSO).

    • Non-specific Binding: Cell suspension + ¹²⁵I-NGF + a high concentration of unlabeled NGF (e.g., 1 µM).

    • Competition: Cell suspension + ¹²⁵I-NGF + varying concentrations of this compound.

  • Incubation: Incubate the plate at 4°C for 90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Differentiation Assay

This functional assay assesses the ability of this compound to inhibit the biological effects of NGF, such as neurite outgrowth in PC12 cells.

Objective: To determine the IC50 value of this compound for the inhibition of NGF-induced neuronal differentiation.

Materials:

  • PC12 cells

  • Nerve Growth Factor (NGF)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% horse serum and 5% fetal bovine serum)

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding: Seed PC12 cells onto collagen-coated plates at a low density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing a constant, neurite-promoting concentration of NGF (e.g., 50 ng/mL) and varying concentrations of this compound. Include a positive control (NGF alone) and a negative control (vehicle alone).

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).

  • Imaging and Analysis: Capture images of multiple fields for each treatment condition. Quantify neuronal differentiation by counting the percentage of cells bearing neurites that are at least twice the length of the cell body diameter.

  • Data Analysis: Plot the percentage of differentiated cells against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Visualizations

This compound's mechanism of action is to disrupt the initial step in the NGF-p75NTR signaling cascade. The binding of NGF to p75NTR can trigger several downstream pathways that influence cell fate.

NGF_p75NTR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR NGF->p75NTR Binds PD90780 This compound PD90780->NGF Inhibits TRAF6 TRAF6 p75NTR->TRAF6 JNK JNK TRAF6->JNK NFkB NF-κB TRAF6->NFkB Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival NFkB->Survival Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Prepare p75NTR-expressing cells Incubation Incubate cells, 125I-NGF, and this compound Cells->Incubation Radioligand Prepare 125I-NGF Radioligand->Incubation Compound Prepare this compound dilutions Compound->Incubation Filtration Filter and wash to separate bound and free radioligand Incubation->Filtration Detection Measure radioactivity Filtration->Detection Calculation Calculate specific binding Detection->Calculation CurveFit Generate dose-response curve and determine IC50 Calculation->CurveFit

References

The Role of PD 90780 in Deciphering Neurotrophin Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of PD 90780, a selective nonpeptide inhibitor, in the intricate study of neurotrophin signaling pathways. By specifically targeting the interaction between Nerve Growth Factor (NGF) and the p75 neurotrophin receptor (p75NTR), this compound serves as a critical tool for dissecting the multifaceted roles of this signaling axis in neuronal survival, apoptosis, and differentiation. This document provides a comprehensive overview of its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of the signaling cascades involved.

Introduction to this compound and Neurotrophin Signaling

Neurotrophins are a family of growth factors essential for the development, survival, and function of neurons in the nervous system. Nerve Growth Factor (NGF), the first identified neurotrophin, exerts its effects by binding to two distinct cell surface receptors: the high-affinity tropomyosin receptor kinase A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). While TrkA activation is predominantly associated with pro-survival and differentiation signals, p75NTR signaling is more complex, capable of inducing apoptosis in the absence of TrkA or modulating TrkA signaling when co-expressed.

This compound is a small molecule that acts as an antagonist of NGF's interaction with p75NTR.[1] Crucially, it achieves this by binding directly to NGF, not the receptor itself.[1][2] This mechanism of action makes this compound a highly specific tool for isolating and studying p75NTR-mediated effects that are dependent on NGF binding. A key characteristic of this compound is its differential activity, exhibiting a higher inhibitory potency in cells expressing only p75NTR compared to those co-expressing TrkA, suggesting that the presence of TrkA alters the NGF-p75NTR interaction.[1]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound, providing a clear basis for experimental design and data interpretation.

Table 1: Binding Affinity of this compound to NGF

ParameterValueMethodReference
Dissociation Constant (Kd)35.83 µmol/LSurface Plasmon Resonance (SPR)[2]

Table 2: Inhibitory Concentration (IC50) of this compound on NGF-p75NTR Interaction

Cell LineReceptor ExpressionIC50 Value95% Confidence IntervalMethodReference
PC12TrkA and p75NTR23.1 µM16.8 µM to 31.7 µM125I-NGF Cross-linking
PC12nnr5p75NTR only1.8 µM1.3 µM to 2.5 µM125I-NGF Cross-linking

Signaling Pathways and Mechanism of Action

This compound allows for the specific interrogation of NGF-dependent p75NTR signaling. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and the inhibitory action of this compound.

cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR NGF->p75NTR Binds TrkA TrkA NGF->TrkA Binds PD90780 This compound PD90780->NGF Binds & Inhibits Downstream Downstream Signaling (e.g., NF-κB, JNK, RhoA) p75NTR->Downstream Activates cluster_pathway NGF/p75NTR Downstream Signaling NGF NGF p75NTR p75NTR NGF->p75NTR NFkB NF-κB Activation p75NTR->NFkB JNK JNK Activation p75NTR->JNK RhoA RhoA Modulation p75NTR->RhoA PD90780 This compound PD90780->NGF Inhibits Survival Neuronal Survival NFkB->Survival Apoptosis Apoptosis JNK->Apoptosis RhoA->Apoptosis In some contexts cluster_workflow Experimental Workflow: Western Blot for Signaling A 1. Cell Culture & Serum Starvation B 2. Pre-incubation with this compound A->B C 3. NGF Stimulation B->C D 4. Cell Lysis / Fractionation C->D E 5. Protein Quantification (BCA) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Antibody Incubation (Primary & Secondary) F->G H 8. Chemiluminescent Detection G->H I 9. Data Analysis (Densitometry) H->I

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 90780 is a selective, cell-permeable, non-peptide antagonist of the nerve growth factor (NGF) receptor p75NTR. It functions by inhibiting the binding of NGF to p75NTR, thereby modulating downstream signaling pathways. This document provides detailed application notes and protocols for the in vitro use of this compound, including recommended working concentrations, experimental procedures, and relevant signaling pathway information.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes the quantitative data regarding the in vitro activity of this compound. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineInhibitory ActionIC50 Value (µM)Reference
PC12Inhibition of NGF-p75NTR interaction23.1[1]
PC12nnr5Inhibition of NGF-p75NTR interaction1.8[1]
PC12Inhibition of NGF-dependent differentiation33.22[2]
Q1-CHO (expressing human p75 NGFR)Inhibition of NGF binding to p75 NGFR0.3[2]
Cell-free assayInhibition of NGF binding to the extracellular domain of p75 NGFR0.22[2]

Note: The effective concentration of this compound can vary depending on the cell type, assay conditions, and the specific biological endpoint being measured. A typical starting range for in vitro experiments is 0.1 to 100 µM. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Signaling Pathway

This compound primarily acts on the Nerve Growth Factor (NGF) signaling pathway. NGF binds to two types of receptors on the cell surface: the high-affinity tyrosine kinase receptor A (TrkA) and the low-affinity p75 neurotrophin receptor (p75NTR). The interaction of these receptors mediates various cellular responses, including neuronal survival, differentiation, and apoptosis. This compound specifically inhibits the interaction between NGF and p75NTR.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR NGF->p75NTR Binds TrkA TrkA NGF->TrkA Binds PD90780 This compound PD90780->p75NTR Inhibits NGF binding Downstream_p75 p75NTR Downstream Signaling (e.g., JNK, NF-κB) p75NTR->Downstream_p75 Downstream_TrkA TrkA Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) TrkA->Downstream_TrkA Apoptosis Apoptosis Downstream_p75->Apoptosis Differentiation Neuronal Differentiation Downstream_TrkA->Differentiation Survival Cell Survival Downstream_TrkA->Survival

NGF Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Determination of IC50 for Inhibition of NGF-Induced PC12 Cell Differentiation

This protocol describes how to determine the IC50 value of this compound for the inhibition of NGF-induced neurite outgrowth in PC12 cells.

Materials:

  • PC12 cells

  • Complete culture medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

  • Collagen-coated culture plates

  • Nerve Growth Factor (NGF)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Microscope with imaging capabilities

  • Image analysis software

Procedure:

  • Cell Seeding:

    • Culture PC12 cells in complete medium on collagen-coated plates.

    • Seed PC12 cells into collagen-coated 24-well plates at a density of 2 x 10^4 cells/well.

    • Allow cells to attach and grow for 24 hours.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM. Include a vehicle control (e.g., DMSO).

    • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

    • Pre-incubate the cells with this compound for 1 hour.

  • NGF Stimulation:

    • Add NGF to each well to a final concentration of 50 ng/mL to induce differentiation. Include a negative control group without NGF.

    • Incubate the cells for 48-72 hours.

  • Quantification of Neurite Outgrowth:

    • After incubation, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Capture images of multiple fields per well using a microscope.

    • Quantify neurite outgrowth using image analysis software. A common metric is to count the percentage of cells with neurites longer than the cell body diameter.

  • Data Analysis:

    • Calculate the percentage of inhibition of neurite outgrowth for each concentration of this compound compared to the NGF-treated control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).

experimental_workflow_ic50 A 1. Seed PC12 cells on collagen-coated plates B 2. Pre-incubate with serial dilutions of this compound A->B C 3. Stimulate with NGF B->C D 4. Incubate for 48-72 hours C->D E 5. Fix and image cells D->E F 6. Quantify neurite outgrowth E->F G 7. Plot dose-response curve and calculate IC50 F->G

Workflow for IC50 determination of this compound.
Protocol 2: Western Blot Analysis of TrkA Phosphorylation

This protocol details the methodology to assess the effect of this compound on the NGF-induced phosphorylation of TrkA.

Materials:

  • PC12 cells

  • Complete culture medium

  • Collagen-coated culture plates

  • Nerve Growth Factor (NGF)

  • This compound

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-TrkA, anti-total-TrkA, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed PC12 cells on collagen-coated 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 4-6 hours prior to treatment.

    • Pre-incubate the cells with the desired concentration of this compound (and a vehicle control) for 1 hour.

    • Stimulate the cells with 50 ng/mL NGF for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells once with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with antibodies against total TrkA and a loading control (e.g., β-actin) to normalize the data.

    • Quantify the band intensities using densitometry software.

    • Compare the levels of phosphorylated TrkA in this compound-treated cells to the NGF-stimulated control.

Concluding Remarks

This compound is a valuable tool for studying the role of the p75NTR receptor in NGF signaling. The provided protocols offer a starting point for in vitro investigations. It is essential to optimize experimental conditions, including cell density, incubation times, and reagent concentrations, for each specific application. Careful experimental design and data analysis are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for the MEK1/2 Inhibitor PD98059 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis. The MEK1/2 kinases are central components of this cascade, and their aberrant activation is a frequent driver of oncogenesis. Consequently, MEK1/2 inhibitors are a significant class of targeted therapeutics in cancer drug development.

This document provides detailed application notes and protocols for the use of PD98059 , a potent and selective, non-ATP competitive inhibitor of MEK1/2, in various cell-based assays. PD98059 binds to the inactive form of MEK1, preventing its phosphorylation and subsequent activation by upstream kinases like RAF.[1][2] This leads to the inhibition of the downstream effector kinases, ERK1/2, and the modulation of cellular responses.

Data Presentation: Inhibitory Concentration (IC50) of PD98059

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 of PD98059 varies depending on the cell line and the assay conditions.

Cell LineAssay TypeIC50 (µM)Reference
3T3 cellsThymidine Incorporation~7[2]
3T3 cellsPDGF-stimulated MAPK activation~10[2]
Hec50co (endometrial cancer)Cell Viability (in combination with Paclitaxel)25 (synergistic effect)[3]
Cell-free assayMEK1 activation2-7
Cell-free assayMEK2 activation50
Cell-free assayTCDD binding to AHR4
Cell-free assayAHR transformation1

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol is designed to determine the effect of PD98059 on the proliferation of adherent cancer cell lines using a colorimetric MTT assay.

Materials:

  • PD98059 (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of PD98059 in complete culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.

    • Include a vehicle control (DMSO at the same final concentration as the highest PD98059 concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of PD98059 or controls.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Formazan (B1609692) Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot a dose-response curve with cell viability on the y-axis and the log of PD98059 concentration on the x-axis to determine the IC50 value.

Protocol 2: Western Blot Analysis of ERK1/2 Phosphorylation

This protocol allows for the detection of changes in the phosphorylation status of ERK1/2, the direct downstream target of MEK1/2, upon treatment with PD98059.

Materials:

  • PD98059 (dissolved in DMSO)

  • Complete cell culture medium and serum-free medium

  • Growth factor (e.g., EGF, FGF) for stimulation

  • Ice-cold PBS

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours in serum-free medium to reduce basal ERK phosphorylation.

    • Pre-treat the cells with various concentrations of PD98059 or vehicle control for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to induce ERK phosphorylation.

  • Cell Lysis and Protein Quantification:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in step 3f.

    • Develop the blot using an ECL substrate and capture the signal with an imaging system.

  • Re-probing for Total ERK1/2:

    • To normalize for protein loading, the same membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis:

    • Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2 using densitometry software.

    • Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.

Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with PD98059.

Materials:

  • PD98059 (dissolved in DMSO)

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with desired concentrations of PD98059 or vehicle control for a specified time (e.g., 24-48 hours).

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cell pellet twice with ice-cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within 1 hour of staining.

    • FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.

    • Gate the cell populations to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

  • Data Analysis:

    • Calculate the percentage of cells in each quadrant for each treatment condition.

    • Compare the percentage of apoptotic cells (early + late) in PD98059-treated samples to the vehicle control.

Visualizations

MEK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK binds RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK1_2 MEK1/2 RAF->MEK1_2 phosphorylates (activates) ERK1_2 ERK1/2 MEK1_2->ERK1_2 phosphorylates (activates) Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors translocates to nucleus & phosphorylates PD98059 PD98059 PD98059->MEK1_2 inhibits Gene_Expression Gene Expression Transcription_Factors->Gene_Expression regulates Cellular_Response Proliferation, Survival, Differentiation Gene_Expression->Cellular_Response leads to Cell_Proliferation_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with PD98059 (serial dilutions) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Solubilize formazan with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Analyze data and determine IC50 H->I PD98059_Cellular_Effects cluster_pathway Molecular Level cluster_cellular Cellular Level PD98059 PD98059 MEK1_2_Inhibition MEK1/2 Inhibition PD98059->MEK1_2_Inhibition pERK_Decrease Decreased ERK1/2 Phosphorylation MEK1_2_Inhibition->pERK_Decrease Proliferation_Inhibition Inhibition of Cell Proliferation pERK_Decrease->Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis pERK_Decrease->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest (G1 phase) pERK_Decrease->Cell_Cycle_Arrest

References

Application Notes and Protocols for MEK Inhibitor Treatment in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary neuronal cultures are crucial in vitro models for investigating neuronal development, function, and pathology. These cultures, derived directly from embryonic or neonatal brain tissue, closely mimic the physiological characteristics of neurons in the living brain.[1] The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the MEK/ERK cascade, is a key regulator of neuronal survival, differentiation, and plasticity. Dysregulation of this pathway is implicated in various neurological disorders. MEK inhibitors are valuable tools for dissecting the role of the MEK/ERK pathway in neuronal processes and for evaluating potential therapeutic interventions. This document provides detailed protocols for the treatment of primary neuron cultures with a representative MEK inhibitor, PD 98059, as a paradigm for studying MEK inhibition in a neuronal context.

Mechanism of Action

MEK inhibitors are a class of small molecules that selectively bind to and inhibit the activity of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2). MEK is a dual-specificity protein kinase that phosphorylates and activates ERK1 and ERK2 (also known as MAPK3 and MAPK1). By inhibiting MEK, these compounds effectively block the downstream signaling cascade, preventing the phosphorylation and activation of ERK. This blockade allows for the precise investigation of cellular processes regulated by the MEK/ERK pathway. In some cancer cell lines, MEK inhibitor monotherapy has been shown to inhibit growth, particularly in cells with loss of NF1 expression, which confers ERK pathway dependence.[2]

MEK_Inhibitor_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors PD 98059 PD 98059 PD 98059->MEK Inhibits Neuronal Survival, Differentiation, Plasticity Neuronal Survival, Differentiation, Plasticity Transcription Factors->Neuronal Survival, Differentiation, Plasticity

Caption: Signaling pathway illustrating the mechanism of action of MEK inhibitors like PD 98059.

Data Presentation

The following table summarizes typical concentrations and observed effects of MEK inhibitors in neuronal and related cell culture studies. This data is provided as a reference for experimental design.

CompoundCell TypeConcentration RangeObserved EffectReference
TrametinibGlioblastoma neurospheres10 nM - 1 µMInhibition of cell growth, induction of apoptosis in sensitive lines.[2][2]
PD 173074Cerebellar granule neurons1 nM - 100 nMAntagonized FGF-2-supported survival and neurite outgrowth.[3]
SU 5402Cerebellar granule neurons1 µM - 10 µMAntagonized FGF-2-supported survival and neurite outgrowth.

Experimental Protocols

I. Preparation of Primary Neuron Cultures

This protocol is adapted for the isolation of cortical or hippocampal neurons from embryonic day 18 (E18) rat pups. All animal procedures should be conducted in accordance with institutional and national animal welfare guidelines.

Materials:

  • Pregnant Sprague-Dawley rat (E18)

  • Neurobasal Plus medium with B-27 supplement, GlutaMAX, and Penicillin-Streptomycin

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Poly-D-lysine (or Poly-L-lysine)

  • Laminin (B1169045) (optional, for enhanced neurite outgrowth)

  • Papain or Trypsin solution

  • Trypsin inhibitor (if using trypsin)

  • DNase I

  • Sterile dissection tools

  • Sterile conical tubes and pipettes

Procedure:

  • Coating Culture Vessels:

    • Prepare a working solution of 50 µg/mL poly-D-lysine in sterile water.

    • Coat the surface of culture plates or coverslips with the poly-D-lysine solution and incubate overnight at 37°C.

    • The following day, wash the coated surfaces twice with sterile water and allow them to dry completely in a laminar flow hood. For enhanced neurite extension, a subsequent coating with laminin can be performed.

  • Dissection and Dissociation:

    • Euthanize the pregnant rat and harvest the E18 embryos.

    • Isolate the cortices or hippocampi from the embryonic brains in ice-cold HBSS.

    • Transfer the dissected tissue to a tube containing an enzymatic dissociation solution (e.g., papain or trypsin with DNase I) and incubate at 37°C for a specified time (e.g., 15-30 minutes).

    • If using trypsin, quench the reaction with a trypsin inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Plate the neurons at the desired density onto the pre-coated culture vessels in pre-warmed Neuronal Culture Medium.

  • Culture Maintenance:

    • Incubate the cultures in a humidified incubator at 37°C with 5% CO₂.

    • Perform a half-media change after 24 hours to remove cellular debris and every 3-4 days thereafter.

II. MEK Inhibitor Treatment Protocol

Materials:

  • Primary neuron cultures (e.g., at Day in Vitro (DIV) 4-7)

  • MEK inhibitor stock solution (e.g., PD 98059 in DMSO)

  • Neuronal Culture Medium

  • Vehicle control (DMSO)

Procedure:

  • Preparation of Treatment Media:

    • Prepare fresh Neuronal Culture Medium containing the desired concentrations of the MEK inhibitor (e.g., 1 µM, 10 µM, 50 µM).

    • Prepare a vehicle control medium containing the same final concentration of DMSO as the highest inhibitor dose.

  • Treatment:

    • On the day of treatment (e.g., DIV 4), perform a half-media change on the cultured neurons, replacing the old medium with the prepared inhibitor-containing or vehicle control medium.

    • Return the cultures to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Post-Treatment Analysis:

    • Following the treatment period, the neurons can be processed for various downstream analyses, such as immunocytochemistry, Western blotting, or viability assays.

III. Assessment of Neuronal Viability and Morphology

A. Immunocytochemistry

Procedure:

  • Fix the treated and control neurons with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 10% bovine serum albumin in PBS) for 30 minutes.

  • Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin for neurons, MAP2 for dendrites) and phosphorylated ERK (p-ERK) overnight at 4°C.

  • Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours at room temperature.

  • Mount coverslips and visualize using a fluorescence microscope.

B. Western Blotting

Procedure:

  • Lyse the treated and control neurons in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against total ERK, p-ERK, and a loading control (e.g., β-actin).

  • Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

C. Cell Viability Assays

Procedure:

  • Assess cell viability using assays such as the MTT assay, LDH release assay, or live/dead staining with calcein-AM and ethidium (B1194527) homodimer-1.

Experimental_Workflow cluster_0 Phase 1: Culture Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Analysis A Primary Neuron Isolation (e.g., E18 Rat Cortex/Hippocampus) B Cell Plating & Culture (DIV 0-4) A->B C MEK Inhibitor Treatment (e.g., PD 98059) & Vehicle Control B->C D Immunocytochemistry (p-ERK, Neuronal Markers) C->D E Western Blotting (p-ERK, Total ERK) C->E F Viability Assays (MTT, LDH) C->F

Caption: General experimental workflow for studying the effects of MEK inhibitors in primary neuron cultures.

Conclusion

The protocols and information provided herein offer a comprehensive guide for researchers utilizing MEK inhibitors in primary neuron cultures. These methods facilitate the investigation of the MEK/ERK signaling pathway's role in neuronal health and disease, and provide a framework for the preclinical evaluation of novel neuroprotective or neuroregenerative compounds. Careful adherence to these protocols will ensure reproducible and reliable data, advancing our understanding of fundamental neurobiology and aiding in the development of new therapies for neurological disorders.

References

Application Notes and Protocols for In Vivo Administration of MEK Inhibitors in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the in vivo administration of MEK (Mitogen-activated protein kinase kinase) inhibitors, using PD 90780 as a representative compound, in various animal models. These protocols and notes are intended to assist researchers in designing and executing preclinical studies to evaluate the pharmacokinetics, pharmacodynamics, and efficacy of MEK inhibitors. The methodologies outlined are based on established practices in preclinical pharmacology and cancer research.

The RAS/RAF/MEK/ERK signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many human cancers, making it a key target for therapeutic intervention. MEK inhibitors are a class of targeted therapy drugs that specifically block the activity of MEK1 and MEK2, thereby inhibiting downstream signaling to ERK and impeding tumor growth.

These application notes will cover essential aspects of in vivo studies, including drug formulation, administration routes, and the design of efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Signaling Pathway of MEK Inhibitors

The diagram below illustrates the canonical RAS/RAF/MEK/ERK signaling pathway and the point of intervention for MEK inhibitors like this compound.

MEK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription PD90780 This compound (MEK Inhibitor) PD90780->MEK Proliferation Cellular Responses Transcription->Proliferation Cell Cycle Progression, Survival, Angiogenesis

Caption: The RAS/RAF/MEK/ERK signaling cascade and the inhibitory action of this compound on MEK.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data from in vivo studies with MEK inhibitors.

Table 1: Pharmacokinetic Parameters of a MEK Inhibitor

Animal ModelDose (mg/kg)Route of AdministrationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)
Mouse (CD-1)10Oral (p.o.)DataDataDataData
Mouse (CD-1)5Intravenous (i.v.)DataDataDataData
Rat (Sprague-Dawley)10Oral (p.o.)DataDataDataData
Rat (Sprague-Dawley)5Intravenous (i.v.)DataDataDataData

Table 2: In Vivo Efficacy of a MEK Inhibitor in Xenograft Models

Animal ModelTumor TypeTreatment GroupDosing ScheduleTumor Growth Inhibition (%)Change in Body Weight (%)
Nude MouseHuman Colorectal Carcinoma (HCT116)Vehicle ControlDaily, p.o.0Data
Nude MouseHuman Colorectal Carcinoma (HCT116)This compound (10 mg/kg)Daily, p.o.DataData
Nude MouseHuman Melanoma (A375)Vehicle ControlDaily, p.o.0Data
Nude MouseHuman Melanoma (A375)This compound (10 mg/kg)Daily, p.o.DataData

Experimental Protocols

Drug Formulation and Preparation

Objective: To prepare a stable and homogenous formulation of the MEK inhibitor for in vivo administration.

Materials:

  • MEK Inhibitor (e.g., this compound) powder

  • Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, 10% DMSO, 20% PEG300)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of the MEK inhibitor powder based on the desired concentration and the number of animals to be dosed.

  • In a sterile tube, dissolve the powder in the appropriate volume of the primary solvent (e.g., DMSO).

  • Add the remaining vehicle components sequentially while continuously mixing using a vortex mixer.

  • If necessary, sonicate the mixture to ensure complete dissolution and homogeneity.

  • Prepare the formulation fresh daily before administration to ensure stability.

Animal Handling and Acclimatization

Objective: To ensure the welfare of the animals and minimize experimental variability.

Protocol:

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, house the animals in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Provide ad libitum access to food and water.

  • Allow the animals to acclimatize for at least one week before the start of the experiment.

  • Monitor the general health of the animals daily.

In Vivo Efficacy Study in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of the MEK inhibitor in a relevant cancer model.

Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Study Endpoint A Select Animal Model (e.g., Nude Mice) B Implant Tumor Cells (e.g., HCT116) A->B C Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) B->C D Randomize Animals into Treatment Groups C->D E Administer Vehicle or MEK Inhibitor (e.g., Daily p.o.) D->E F Monitor Tumor Volume and Body Weight (e.g., Twice Weekly) E->F G Euthanize Animals at Pre-defined Endpoint F->G H Excise Tumors for Pharmacodynamic Analysis G->H I Analyze Data and Determine Tumor Growth Inhibition H->I

Caption: A generalized workflow for an in vivo efficacy study of a MEK inhibitor in a xenograft model.

Protocol:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

  • Drug Administration: Administer the MEK inhibitor or vehicle control according to the planned dosing schedule (e.g., daily oral gavage).

  • Data Collection: Measure tumor volume and body weight at regular intervals (e.g., twice a week).

  • Endpoint: Euthanize the animals when tumors in the control group reach a specified size or at the end of the study period.

  • Tissue Collection: At the endpoint, collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-ERK levels).

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the MEK inhibitor.

Protocol:

  • Administer a single dose of the MEK inhibitor to a cohort of animals via the intended clinical route (e.g., oral) and a parallel cohort via the intravenous route.

  • Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the MEK inhibitor.

  • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Pharmacodynamic (PD) Study

Objective: To assess the in vivo target engagement and downstream effects of the MEK inhibitor.

Protocol:

  • Administer a single dose of the MEK inhibitor to tumor-bearing animals.

  • At various time points post-dosing, euthanize cohorts of animals and collect tumor and/or relevant surrogate tissues.

  • Prepare tissue lysates and analyze the levels of the target biomarker (e.g., phosphorylated ERK) using methods such as Western blotting, ELISA, or immunohistochemistry.

  • Correlate the extent and duration of target modulation with the pharmacokinetic profile of the drug.

Conclusion

The successful in vivo evaluation of a MEK inhibitor like this compound requires careful planning and execution of experiments. The protocols and guidelines presented here offer a framework for conducting robust preclinical studies. Researchers should optimize these protocols based on the specific properties of their compound and the animal models being used. Thorough characterization of the pharmacokinetic and pharmacodynamic properties is crucial for interpreting efficacy data and for the successful translation of promising drug candidates to clinical development.

Application Notes and Protocols for Flow Cytometry Analysis Following PD 90780 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 90780 is a non-peptide small molecule antagonist of the p75 neurotrophin receptor (p75NTR).[1] It functions by interacting with nerve growth factor (NGF), thereby preventing its binding to p75NTR.[1] The p75NTR, a member of the tumor necrosis factor (TNF) receptor superfamily, is a multifaceted receptor involved in various cellular processes, including neuronal survival, apoptosis (programmed cell death), and cell cycle regulation.[2][3] Depending on the cellular context and the presence of co-receptors like Trk receptors, p75NTR can either promote cell survival or induce apoptosis.[3] Inhibition of the NGF-p75NTR interaction by this compound provides a valuable tool to investigate the downstream signaling pathways of p75NTR and its role in cellular fate.

Flow cytometry is a powerful technique for single-cell analysis, enabling the rapid and quantitative measurement of multiple cellular characteristics. It is an indispensable tool in drug discovery and development for assessing the effects of compounds on cellular processes such as apoptosis and cell cycle progression. This document provides detailed application notes and protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, with a focus on apoptosis and cell cycle analysis.

Mechanism of Action of this compound and p75NTR Signaling

This compound specifically disrupts the interaction between NGF and the p75NTR. The p75NTR can be activated by various neurotrophins, and its downstream signaling is complex and context-dependent. In the absence of Trk receptor signaling, or when Trk activity is low, p75NTR activation can lead to apoptosis. This pro-apoptotic signaling can be mediated through the activation of the c-Jun N-terminal kinase (JNK) pathway, which in turn can lead to the activation of caspases, key executioners of apoptosis. Specifically, p75NTR-induced apoptosis can involve the activation of caspase-9 and caspase-3.

Furthermore, p75NTR has been implicated in the regulation of the cell cycle. Some studies have shown that p75NTR can retard cell cycle progression, leading to an accumulation of cells in the G0/G1 phase. Therefore, by blocking the NGF-p75NTR interaction, this compound is expected to modulate these signaling pathways and consequently affect cell survival and proliferation.

p75NTR Signaling Pathway

p75NTR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm PD_90780 This compound NGF NGF PD_90780->NGF Inhibits Binding p75NTR p75NTR NGF->p75NTR JNK_Pathway JNK Pathway p75NTR->JNK_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (G0/G1) p75NTR->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) JNK_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: p75NTR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed protocols for analyzing the effects of this compound on apoptosis and the cell cycle using flow cytometry.

Experimental Workflow

experimental_workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay Cell_Culture 1. Cell Culture (e.g., PC12, Neurons) PD_90780_Treatment 2. This compound Treatment (Dose-response and time-course) Cell_Culture->PD_90780_Treatment Cell_Harvesting 3. Cell Harvesting PD_90780_Treatment->Cell_Harvesting Staining 4. Staining Cell_Harvesting->Staining Annexin_V_PI_Staining Annexin V-FITC & Propidium Iodide (PI) Staining Staining->Annexin_V_PI_Staining For Apoptosis PI_Staining Propidium Iodide (PI) Staining with RNase Treatment Staining->PI_Staining For Cell Cycle Flow_Cytometry 5. Flow Cytometry Acquisition Data_Analysis 6. Data Analysis Flow_Cytometry->Data_Analysis Annexin_V_PI_Staining->Flow_Cytometry PI_Staining->Flow_Cytometry

Caption: General experimental workflow for flow cytometry analysis.

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol is for the detection of apoptosis by measuring the externalization of phosphatidylserine (B164497) (PS) on the cell surface using Annexin V and the loss of membrane integrity using PI.

Materials:

  • Cells of interest (e.g., PC12 cells, primary neurons)

  • This compound (in a suitable solvent like DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to overconfluence during the treatment period. Allow cells to adhere and stabilize overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for different time points (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting:

    • For adherent cells, gently collect the culture medium (which may contain floating apoptotic cells).

    • Wash the adherent cells once with PBS.

    • Detach the cells using a gentle dissociation reagent (e.g., TrypLE™ Express) to minimize membrane damage.

    • Combine the detached cells with the previously collected culture medium.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS by resuspending and centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 5 µL of Propidium Iodide (PI) staining solution.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer immediately. Use appropriate controls (unstained, Annexin V-FITC only, PI only) to set up compensation and gates.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cells of interest

  • This compound

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • PI/RNase A Staining Buffer (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.

  • Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.

  • Washing: Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A Staining Buffer.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

    • G0/G1 phase: Cells with 2n DNA content.

    • S phase: Cells with DNA content between 2n and 4n.

    • G2/M phase: Cells with 4n DNA content.

    • Sub-G1 peak: May indicate apoptotic cells with fragmented DNA.

Data Presentation

The quantitative data obtained from flow cytometry experiments should be summarized in clearly structured tables for easy comparison. Below are representative tables illustrating the potential effects of inhibiting p75NTR signaling, based on data from analogous studies involving p75NTR knockdown or NGF withdrawal.

Table 1: Representative Data for Apoptosis Analysis
Treatment Group% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Control (Vehicle) 95.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound (10 µM) 85.6 ± 3.58.9 ± 1.25.5 ± 1.0
This compound (50 µM) 72.3 ± 4.118.4 ± 2.39.3 ± 1.8
Positive Control 45.8 ± 5.235.1 ± 3.919.1 ± 2.7
(Note: Data are hypothetical and for illustrative purposes, adapted from principles observed in p75NTR-mediated apoptosis studies.)
Table 2: Representative Data for Cell Cycle Analysis
Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control (Vehicle) 55.4 ± 2.830.1 ± 1.914.5 ± 1.2
This compound (10 µM) 65.2 ± 3.122.5 ± 2.012.3 ± 1.0
This compound (50 µM) 75.8 ± 3.915.3 ± 1.88.9 ± 0.9
(Note: Data are hypothetical and for illustrative purposes, based on the known role of p75NTR in cell cycle arrest.)

Conclusion

The protocols and application notes provided here offer a comprehensive guide for researchers to investigate the cellular effects of the p75NTR antagonist, this compound, using flow cytometry. By analyzing changes in apoptosis and cell cycle distribution, scientists can gain valuable insights into the functional role of the NGF-p75NTR signaling axis in their specific cellular models. This information is crucial for basic research and for the development of therapeutic strategies targeting this pathway.

References

Troubleshooting & Optimization

Troubleshooting PD 90780 solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with PD 90780 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 36 mg/mL.[1] For most applications, preparing a high-concentration stock solution of 10 mM in DMSO is a common practice.[2]

Q2: My this compound precipitated when I diluted my DMSO stock solution into my cell culture medium. What should I do?

A2: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic small molecules. To avoid this, it is best to first make intermediate serial dilutions of your high-concentration stock in DMSO before adding the final, most diluted sample to your aqueous medium. This helps to prevent the compound from crashing out of solution. Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity, but it is always recommended to include a vehicle control (media with the same final DMSO concentration) in your experiments.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] To avoid repeated freeze-thaw cycles that can lead to degradation of the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A4: Direct dissolution of this compound in aqueous solutions is not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your experimental medium.

Troubleshooting Guide for this compound Solubility Issues

This guide provides a step-by-step approach to troubleshoot and resolve solubility problems with this compound in your experimental setup.

Initial Stock Solution Preparation

The first critical step is the proper preparation of a high-concentration stock solution.

Quantitative Data Summary: this compound Stock Solution

ParameterValueReference
Recommended Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO 36 mg/mL
Typical Stock Concentration 10 mM
Short-Term Storage -20°C (up to 1 month)
Long-Term Storage -80°C (up to 6 months)

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder

    • Anhydrous/molecular biology grade DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

    • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of this compound is 362.34 g/mol . For example, to prepare 1 mL of a 10 mM stock solution, you would need to dissolve 0.36234 mg of this compound in 1 mL of DMSO.

    • Add the calculated volume of DMSO to the vial of this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Troubleshooting Precipitation in Media

If you observe precipitation when diluting your this compound stock solution into your cell culture medium, follow this troubleshooting workflow.

G start Precipitation Observed in Media check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase final DMSO concentration (if tolerated by cells) check_dmso->increase_dmso No serial_dilution Perform serial dilutions in 100% DMSO before adding to media check_dmso->serial_dilution Yes increase_dmso->serial_dilution prewarm_media Pre-warm media to 37°C before adding this compound serial_dilution->prewarm_media vortex_mix Vortex immediately and thoroughly after adding this compound to media prewarm_media->vortex_mix test_solubilizer Consider using a solubilizing agent (e.g., Pluronic F-68) vortex_mix->test_solubilizer end Solution Should be Clear test_solubilizer->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TrkA for NGF) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK1_2 MEK1/2 Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors Translocates to Nucleus and Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

References

Optimizing PD 90780 concentration for maximum inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for PD 90780, a non-peptide antagonist of Nerve Growth Factor (NGF). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments for maximum inhibition of the NGF-p75NTR interaction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a non-peptide antagonist of nerve growth factor (NGF). It functions by directly interacting with NGF, thereby preventing its association with the p75 neurotrophin receptor (p75NTR). This inhibition blocks the downstream signaling cascades initiated by the NGF-p75NTR complex.

Q2: What are the typical working concentrations for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type and experimental conditions. However, published data indicates that concentrations in the micromolar range are typically effective. For example, the IC50 (the concentration at which 50% of the maximal inhibitory effect is observed) has been reported to be 23.1 µM in PC12 cells and 1.8 µM in PC12nnr5 cells for the inhibition of the NGF-p75NTR interaction.[1] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.

Q3: What is the solubility and how should I prepare stock solutions?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For stock solutions, it is recommended to dissolve the compound in DMSO. To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes and store them at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Q4: What signaling pathways are affected by inhibiting the NGF-p75NTR interaction with this compound?

A4: The p75NTR receptor, a member of the tumor necrosis factor (TNF) receptor superfamily, can activate divergent downstream signaling pathways that influence cell survival and apoptosis. By blocking the NGF-p75NTR interaction, this compound can modulate these pathways. Key pathways include the activation of c-Jun N-terminal kinase (JNK), which is often associated with pro-apoptotic signals, and the activation of Nuclear Factor-kappa B (NF-κB), which is typically linked to pro-survival signals. The ultimate cellular outcome depends on the cellular context and the presence of co-receptors.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory effect observed Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or experimental setup.Perform a dose-response experiment to determine the optimal inhibitory concentration. Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the effective range.
Compound Degradation: Improper storage or handling of this compound may lead to its degradation.Ensure that stock solutions are stored correctly at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment.
Cell Line Insensitivity: The targeted p75NTR pathway may not be the primary driver of the observed phenotype in your specific cell model.Confirm the expression and functional relevance of the p75NTR in your cell line. Consider using a positive control (e.g., a cell line known to be sensitive to NGF-p75NTR inhibition) to validate your experimental setup.
Inconsistent results between experiments Variability in Cell Culture: Differences in cell density, passage number, or growth phase can affect the cellular response to inhibitors.Standardize your cell culture procedures. Ensure that cells are seeded at a consistent density and are in a logarithmic growth phase at the time of treatment. Use cells within a defined passage number range.
Inaccurate Pipetting: Errors in preparing serial dilutions can lead to significant variability in the final compound concentrations.Use calibrated pipettes and perform serial dilutions carefully. For dose-response experiments, consider preparing a master mix for each concentration to minimize pipetting errors.
Solvent Effects: High concentrations of the solvent (e.g., DMSO) can have cytotoxic or other confounding effects on the cells.Include a vehicle control (cells treated with the same concentration of DMSO used in the highest this compound concentration) in all experiments to account for any solvent-related effects.
Observed Cell Toxicity High Concentration of this compound: The concentration of this compound used may be cytotoxic to the cells.Perform a cell viability assay (e.g., MTT, MTS, or ATP-based assay) in parallel with your inhibition experiment to assess the cytotoxic effects of this compound at different concentrations. Aim to use a concentration that provides maximum inhibition with minimal toxicity.
Off-Target Effects: At higher concentrations, small molecule inhibitors may have off-target effects that contribute to cytotoxicity.While specific off-target effects for this compound are not extensively documented, it is a possibility. If cytotoxicity is a concern, try to use the lowest effective concentration and consider validating key findings with a secondary, structurally distinct inhibitor of the same pathway if available.

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound from various in vitro studies.

Parameter Cell Line IC50 Value Reference
Inhibition of NGF-p75NTR interactionPC1223.1 µM[1]
Inhibition of NGF-p75NTR interactionPC12nnr51.8 µM[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a specific cellular phenotype (e.g., inhibition of a downstream signaling event or a change in cell morphology).

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your cell line of interest

  • Appropriate cell culture medium and supplements

  • 96-well cell culture plates

  • Reagents for the specific endpoint measurement (e.g., antibodies for western blotting, reagents for a reporter assay)

  • Plate reader or other detection instrument

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

  • Prepare this compound Dilutions:

    • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in cell culture medium to create a range of working concentrations. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a negative control (medium only).

  • Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and controls to the respective wells.

  • Incubation: Incubate the plate for a predetermined duration, based on the kinetics of the biological process you are studying.

  • Endpoint Measurement: At the end of the incubation period, measure the desired endpoint. This could be the level of a phosphorylated protein, the expression of a target gene, or a change in cell viability.

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.

Protocol 2: Assessing Cell Viability using the MTT Assay

This protocol is used to evaluate the cytotoxic effects of this compound.

Materials:

  • This compound

  • DMSO

  • Your cell line of interest

  • Cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1.

  • Incubation: Incubate the cells with this compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis stock Prepare this compound Stock Solution (in DMSO) dilute Prepare Serial Dilutions of this compound stock->dilute cells Culture and Seed Cells in 96-well plates treat Treat Cells with This compound and Controls cells->treat dilute->treat incubate Incubate for Defined Period treat->incubate inhibition_assay Perform Inhibition Assay (e.g., Western Blot, Reporter Assay) incubate->inhibition_assay viability_assay Perform Cell Viability Assay (e.g., MTT, MTS) incubate->viability_assay data_analysis Data Analysis: Calculate IC50 and Cytotoxicity inhibition_assay->data_analysis viability_assay->data_analysis optimize Determine Optimal Concentration data_analysis->optimize

Caption: Workflow for optimizing this compound concentration.

ngf_p75_pathway Simplified NGF-p75NTR Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGF NGF p75 p75NTR NGF->p75 Binds TRAF6 TRAF6 p75->TRAF6 RIP2 RIP2 p75->RIP2 PD90780 This compound PD90780->NGF Inhibits JNK_pathway JNK Pathway TRAF6->JNK_pathway IKK IKK Complex RIP2->IKK Apoptosis Apoptosis JNK_pathway->Apoptosis IkappaB IκB IKK->IkappaB Phosphorylates (leads to degradation) NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates Gene_survival Pro-survival Gene Expression NFkB_nuc->Gene_survival

Caption: Key signaling pathways downstream of NGF-p75NTR.

References

Interpreting Unexpected Results with PD 90780: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are using PD 90780 and have encountered unexpected results. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues that may arise during experimentation.

Troubleshooting Guides

This section addresses specific issues that users might encounter during their experiments with this compound, a non-peptide antagonist of the nerve growth factor (NGF) that prevents NGF from binding to the p75NTR receptor.[1][2][3]

Issue 1: Higher than Expected Cell Death Observed

Question: I am using this compound to inhibit NGF-p75NTR signaling in my cell line, but I'm observing a significant increase in cell death, which is not the anticipated outcome. What could be the cause?

Answer: Unexpected cytotoxicity can stem from several factors. Below is a table outlining potential causes and suggested actions to troubleshoot this issue.

Possible CauseSuggested Action
Off-Target Effects At higher concentrations, small molecule inhibitors can sometimes interact with unintended cellular targets, leading to toxicity. To address this, perform a dose-response curve to identify the lowest effective concentration. Comparing the results with a structurally different p75NTR inhibitor can also help determine if the observed cytotoxicity is specific to this compound.
Solvent Toxicity The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.[2] It is crucial to run a vehicle control (cells treated with the same concentration of solvent alone) to assess the impact of the solvent on cell viability.
Cell Line Sensitivity The specific cell line you are using may be particularly sensitive to the inhibition of the NGF-p75NTR pathway, especially if it is a primary survival pathway for those cells. Confirm the expression level of p75NTR in your cells; high expression may indicate a strong dependence on this signaling pathway.
Compound Purity and Stability The purity and stability of the compound are critical. If the compound has degraded or is impure, it could lead to unexpected toxic effects. It is advisable to use a fresh stock of this compound and, if possible, verify its purity through analytical methods such as HPLC.
  • Cell Seeding: Seed your cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase during the experiment. Allow the cells to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle-only control.

  • Treatment: Replace the existing medium with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the cells for a period relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard assay such as MTT, MTS, or a fluorescent live/dead stain.

  • Data Analysis: Plot cell viability as a percentage of the vehicle control against the logarithm of the this compound concentration to determine the cytotoxic IC50 value.

Issue 2: Lack of Expected Biological Effect

Question: I'm treating my cells with this compound at the recommended concentration, but I'm not seeing any inhibition of NGF-p75NTR signaling or the expected phenotypic change. What should I do?

Answer: A lack of effect can be due to several reasons, from compound inactivity to suboptimal experimental conditions. The following table provides guidance on how to troubleshoot this issue.

Possible CauseSuggested Action
Compound Inactivity Improper storage or handling can lead to the degradation of the compound. Always use a fresh stock of this compound and test its activity in a positive control cell line where its effects are well-characterized.
Low Target Expression Your cell line may not express sufficient levels of the p75NTR receptor for this compound to elicit a measurable effect. It is essential to confirm the expression of p75NTR using techniques like Western blotting, qPCR, or flow cytometry.
Suboptimal Experimental Conditions The concentration of the stimulating ligand (NGF) may be too high, overcoming the inhibitory effect of this compound. Alternatively, the pre-incubation time with the inhibitor may be too short. Optimize both the NGF concentration and the inhibitor incubation time.
Influence of TrkA Receptor In cells that co-express the TrkA receptor, the signaling dynamics can be altered. The differential activity of this compound in the presence of TrkA has been noted.[1] Consider using a cell line that does not express TrkA to isolate the effects on p75NTR signaling.
  • Cell Treatment: After pre-incubating your cells with this compound for an optimized duration, stimulate them with an appropriate concentration of NGF.

  • Cell Lysis: Harvest the cells and prepare protein lysates using a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key downstream effectors of p75NTR signaling (e.g., phosphorylated JNK, components of the NF-κB pathway) and a loading control (e.g., GAPDH or β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to assess the effect of this compound on the signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound? A1: this compound is a non-peptide antagonist of the nerve growth factor (NGF). It acts by interacting with NGF and preventing its binding to the p75NTR receptor, thereby inhibiting the downstream signaling pathways associated with this interaction.

Q2: What are the typical IC50 values for this compound? A2: The IC50 values for this compound can vary between cell lines. For instance, in PC12 cells, the IC50 for the inhibition of the NGF-p75NTR interaction is approximately 23.1 μM. In PC12nnr5 cells, which do not express the TrkA receptor, the IC50 is significantly lower at 1.8 μM.

Q3: Are there known off-target effects for this compound? A3: While specific off-target effects of this compound are not extensively documented, it is a possibility with any small molecule inhibitor, particularly at high concentrations. If you suspect off-target effects, it is crucial to perform thorough dose-response analyses and use orthogonal methods, such as a different p75NTR inhibitor or siRNA-mediated knockdown of p75NTR, to validate your findings.

Q4: How should I properly store and handle this compound? A4: this compound is soluble in DMSO. For long-term storage, the solid compound should be kept at -20°C. Once dissolved, it is best to prepare single-use aliquots of the stock solution and store them at -80°C to avoid repeated freeze-thaw cycles.

Q5: How does the presence of the TrkA receptor affect this compound activity? A5: The presence of the TrkA receptor can alter the interaction between NGF and p75NTR, which may influence the activity of this compound. It is important to characterize the expression levels of both p75NTR and TrkA in your experimental system to accurately interpret your results.

Visualizations

G cluster_pathway NGF-p75NTR Signaling Pathway NGF NGF p75NTR p75NTR NGF->p75NTR Binds TRAF6 TRAF6 p75NTR->TRAF6 Activates PD90780 This compound PD90780->NGF Inhibits binding JNK JNK TRAF6->JNK NFkB NF-κB TRAF6->NFkB Apoptosis Apoptosis JNK->Apoptosis Survival Cell Survival NFkB->Survival

Caption: Simplified NGF-p75NTR signaling pathway and the inhibitory action of this compound.

G cluster_workflow Troubleshooting Workflow for Unexpected Results start Unexpected Result Observed check_compound Verify Compound (Purity, Activity) start->check_compound check_protocol Review Experimental Protocol (Concentrations, Times) start->check_protocol check_cells Characterize Cell Line (Receptor Expression) start->check_cells positive_control Use Positive Control check_compound->positive_control dose_response Perform Dose-Response check_protocol->dose_response orthogonal_approach Use Orthogonal Approach (e.g., another inhibitor, siRNA) check_cells->orthogonal_approach interpret Interpret Results dose_response->interpret positive_control->interpret orthogonal_approach->interpret

Caption: Experimental workflow for troubleshooting unexpected results with this compound.

G cluster_logic Logical Troubleshooting Tree q1 Is the unexpected result reproducible? a1_yes Yes q1->a1_yes a1_no No (Investigate variability) q1->a1_no q2 Is the compound active? a2_yes Yes q2->a2_yes a2_no No (Use fresh compound) q2->a2_no q3 Are the experimental conditions optimal? a3_yes Yes q3->a3_yes a3_no No (Optimize protocol) q3->a3_no q4 Does the cell line express the target receptor? a4_yes Yes q4->a4_yes a4_no No (Use appropriate cell line) q4->a4_no q5 Is the effect on-target? a5_yes On-target unexpected effect (Hypothesize new mechanism) q5->a5_yes a5_no Off-target effect (Perform dose-response) q5->a5_no a1_yes->q2 a2_yes->q3 a3_yes->q4 a4_yes->q5

Caption: A logical tree for systematically troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Troubleshooting PD 90780 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with PD 90780, a non-peptide antagonist of Nerve Growth Factor (NGF). This guide will help you identify and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a non-peptide antagonist of Nerve Growth Factor (NGF). It functions by directly interacting with NGF, which in turn prevents NGF from binding to its low-affinity receptor, p75NTR (p75 neurotrophin receptor).[1] This inhibition disrupts the downstream signaling cascades initiated by the NGF-p75NTR interaction.

Q2: What are the expected inhibitory effects of this compound?

A2: The primary inhibitory effect of this compound is the blockage of the NGF-p75NTR interaction.[1] The functional consequences of this inhibition are context-dependent and can include:

  • Inhibition of Neurite Outgrowth: In cell lines like PC12, which differentiate and extend neurites in response to NGF, this compound is expected to inhibit this process.

  • Modulation of Cell Survival/Apoptosis: The p75NTR receptor can mediate both pro-survival and pro-apoptotic signals depending on the cellular environment and the presence of co-receptors like TrkA.[2][3][4] Therefore, the effect of this compound on cell viability will depend on the specific signaling pathway active in your experimental model.

Q3: In which cell lines has this compound been shown to be effective?

A3: The inhibitory activity of this compound has been characterized in pheochromocytoma (PC12) cells and a subclone, PC12nnr5, which lacks the TrkA receptor. Its effectiveness can vary between cell types depending on the expression levels of p75NTR and TrkA receptors.

Troubleshooting Guide

Issue 1: this compound is not showing any inhibitory effect on my cells.

This is a common issue that can arise from several factors, ranging from procedural errors to biological complexities. Follow these troubleshooting steps to identify the root cause.

Possible CauseTroubleshooting StepExpected Outcome
Incorrect Compound Handling and Storage 1. Verify Storage Conditions: this compound should be stored at -20°C for long-term storage. 2. Check Solubility: Ensure the compound is fully dissolved. This compound is soluble in DMSO. Prepare a fresh stock solution in high-quality, anhydrous DMSO. 3. Avoid Repeated Freeze-Thaw Cycles: Aliquot the stock solution into single-use vials to prevent degradation.A properly stored and solubilized compound will ensure its activity is not compromised.
Suboptimal Experimental Conditions 1. Optimize Concentration: Perform a dose-response curve to determine the optimal concentration of this compound for your specific cell line and assay. Published IC50 values can serve as a starting point (see Table 1). 2. Optimize Incubation Time: The required incubation time can vary. Test different time points (e.g., 2, 6, 12, 24 hours) to find the optimal window for observing the inhibitory effect.Identification of the effective concentration and incubation time for your experimental setup.
Cell Line-Specific Issues 1. Confirm p75NTR Expression: Verify that your cell line expresses sufficient levels of the p75NTR receptor using techniques like Western Blot, qPCR, or flow cytometry. 2. Consider TrkA Expression: The presence of the high-affinity NGF receptor, TrkA, can influence the efficacy of this compound. The antagonist's ability to inhibit the NGF-p75NTR interaction is lower when TrkA is co-expressed.Confirmation that the target receptor is present and understanding of the potential influence of co-receptors.
Assay-Related Problems 1. Validate Assay Readout: Ensure your assay is sensitive enough to detect the expected biological response to NGF. For example, in a neurite outgrowth assay, confirm that NGF alone induces a robust and measurable response. 2. Control for Vehicle Effects: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound to rule out any non-specific effects of the solvent.A validated and well-controlled assay will provide reliable and interpretable results.
Issue 2: I'm observing unexpected or off-target effects.

Unexpected cellular responses can occur and may indicate off-target activity or activation of compensatory signaling pathways.

Possible CauseTroubleshooting StepExpected Outcome
Activation of Compensatory Pathways 1. Probe Downstream Signaling: Use Western blotting to examine the phosphorylation status of key proteins in pathways downstream of p75NTR (e.g., JNK, NF-κB) and related pathways that might be activated as a compensatory mechanism.A clearer understanding of the cellular response to the inhibition of the NGF-p75NTR pathway.
Off-Target Effects of this compound 1. Literature Review: Research the known selectivity profile of this compound. While it is reported to interact directly with NGF, the possibility of other interactions cannot be entirely ruled out without specific profiling data. 2. Use a Structurally Unrelated Antagonist: If available, use a different NGF-p75NTR antagonist with a distinct chemical structure. If the unexpected phenotype persists, it is more likely to be an on-target effect.Distinguishing between on-target and off-target effects of the compound.
Cellular Context Dependency 1. Test in Multiple Cell Lines: Evaluate the effects of this compound in different cell lines with varying expression levels of p75NTR and TrkA to determine if the observed effects are specific to a particular cellular background.Identification of cell line-specific responses versus a general mechanism of action.

Quantitative Data Summary

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound.

CompoundTargetCell LineIC50 (µM)Reference
This compoundNGF-p75NTR InteractionPC1223.1
This compoundNGF-p75NTR InteractionPC12nnr51.8

Experimental Protocols

Protocol: Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells

This protocol provides a general framework for assessing the inhibitory effect of this compound on NGF-mediated differentiation of PC12 cells.

Materials:

  • PC12 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% horse serum and 5% fetal bovine serum)

  • Differentiation medium (low-serum medium, e.g., RPMI-1640 with 1% horse serum)

  • Nerve Growth Factor (NGF)

  • This compound

  • DMSO (cell culture grade)

  • Collagen-coated cell culture plates

  • Microscope with imaging capabilities

Procedure:

  • Cell Seeding:

    • Coat a 24-well plate with collagen according to the manufacturer's instructions.

    • Seed PC12 cells at a density of 2 x 10^4 cells/well in complete growth medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound and NGF Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound in differentiation medium at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO only).

    • Prepare a working solution of NGF in differentiation medium at a concentration known to induce neurite outgrowth (e.g., 50-100 ng/mL).

    • Aspirate the complete growth medium from the cells and wash once with PBS.

    • Add the differentiation medium containing the respective concentrations of this compound or vehicle control to the wells.

    • Incubate for 1-2 hours.

    • Add the NGF working solution to the wells (except for the negative control wells).

  • Incubation and Observation:

    • Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

    • Observe the cells daily for morphological changes, specifically the extension of neurites.

  • Quantification of Neurite Outgrowth:

    • Capture images of multiple fields per well using a microscope.

    • Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than the cell body diameter or by measuring the average neurite length using image analysis software.

Visualizations

Signaling Pathway

NGF_p75NTR_Pathway cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR NGF->p75NTR Binds TrkA TrkA NGF->TrkA Binds PD90780 This compound PD90780->NGF Downstream_Signaling Downstream Signaling (e.g., JNK, NF-κB) p75NTR->Downstream_Signaling Activates TrkA->p75NTR Biological_Response Biological Response (Survival/Apoptosis, Neurite Outgrowth) Downstream_Signaling->Biological_Response

Caption: Simplified signaling pathway of NGF and the inhibitory action of this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start: This compound not showing expected inhibition Check_Compound 1. Verify Compound Integrity - Storage - Solubility - Fresh Aliquots Start->Check_Compound Check_Protocol 2. Optimize Experimental Protocol - Dose-response curve - Time course Check_Compound->Check_Protocol Compound OK Conclusion Conclusion: Identify root cause and optimize experiment Check_Compound->Conclusion Issue Found Check_Cells 3. Validate Cell Model - p75NTR expression - TrkA expression Check_Protocol->Check_Cells Protocol Optimized Check_Protocol->Conclusion Issue Found Check_Assay 4. Confirm Assay Performance - Positive/Negative Controls - Vehicle Control Check_Cells->Check_Assay Cell Model Validated Check_Cells->Conclusion Issue Found Analyze_Downstream 5. Investigate Unexpected Effects - Western Blot for signaling pathways - Use alternative inhibitor Check_Assay->Analyze_Downstream Assay Validated Check_Assay->Conclusion Issue Found Analyze_Downstream->Conclusion

Caption: Troubleshooting workflow for unexpected this compound experimental results.

References

Validation & Comparative

Validating NGF Inhibition: A Comparative Guide to PD 90780 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PD 90780, a non-peptide antagonist of Nerve Growth Factor (NGF), with other notable NGF inhibitors. The following sections present quantitative data, detailed experimental protocols for validating inhibitory effects, and visual representations of the underlying biological pathways and experimental workflows.

Comparative Inhibitory Potency of NGF Antagonists

The efficacy of various small molecules and monoclonal antibodies in inhibiting NGF signaling is summarized below. The data highlights the diversity in potency and mechanism of action among these compounds.

InhibitorTypeTarget InteractionBinding Affinity (Kd)Functional Inhibition (IC50)
This compound Small MoleculeInteracts with NGF, preventing its binding to the p75NTR receptor.35.83 µM (for NGF)33.22 µM (PC12 neurite outgrowth)
ALE-0540 Small MoleculeBinds to NGF, inhibiting interaction with its receptors.49.71 µM (for NGF)2.44 µM (PC12 neurite outgrowth)
Ro 08-2750 Small MoleculeBinds to the NGF dimer, inducing a conformational change that prevents binding to p75NTR.[1]32.39 µM (for NGF)11.96 µM (PC12 neurite outgrowth)
Tanezumab Monoclonal AntibodyBinds to NGF with high specificity and affinity, blocking interaction with both TrkA and p75NTR receptors.[2][3]< 10 pM~20 pM (blocks NGF/TrkA interaction)[4]
Fasinumab Monoclonal AntibodyA fully human monoclonal antibody that binds to NGF with high affinity.Sub-picomolarNot explicitly stated
DS002 Monoclonal AntibodyBlocks the interaction between NGF and its TrkA receptor.Not explicitly stated6.6 nM (blocking NGF binding to TrkA)[5]

Experimental Protocols for Validation

To rigorously assess the inhibitory effect of compounds like this compound on NGF signaling, the following experimental protocols are recommended.

Western Blot for TrkA Phosphorylation

This assay determines the ability of an inhibitor to block NGF-induced activation of its primary signaling receptor, TrkA.

a. Cell Culture and Treatment:

  • Culture PC12 cells (or other suitable cells endogenously expressing TrkA) in appropriate media until they reach 70-80% confluency.

  • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

  • Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) for a predetermined time (e.g., 1-2 hours).

  • Stimulate the cells with a known concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control and a vehicle control.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).

c. Western Blotting:

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST).

  • Incubate the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the chemiluminescent signal using an appropriate imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody for total TrkA and a loading control protein (e.g., β-actin or GAPDH).

PC12 Cell Neurite Outgrowth Assay

This cell-based functional assay assesses the ability of an inhibitor to block the differentiating effect of NGF on PC12 cells.

a. Cell Plating:

  • Coat the wells of a multi-well plate with a suitable substrate (e.g., collagen or poly-L-lysine) to promote cell attachment.

  • Plate PC12 cells at a low density to allow for clear visualization of neurites.

b. Treatment:

  • After allowing the cells to attach, replace the medium with a low-serum medium containing a fixed concentration of NGF (e.g., 50 ng/mL) and varying concentrations of the test inhibitor.

  • Include control wells with NGF alone and without NGF.

  • Incubate the cells for a period sufficient to observe neurite outgrowth (typically 48-72 hours).

c. Analysis:

  • Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

  • Quantify neurite outgrowth. A common method is to count the percentage of cells with at least one neurite that is longer than the diameter of the cell body.

  • Calculate the IC50 value of the inhibitor based on the dose-response curve.

Visualizing the Molecular and Experimental Landscape

To further clarify the mechanisms and procedures discussed, the following diagrams illustrate the NGF signaling pathway and a typical experimental workflow for inhibitor validation.

NGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA High Affinity p75NTR p75NTR NGF->p75NTR Low Affinity PD90780 This compound PD90780->NGF Inhibits Binding PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PLCg PLCγ TrkA->PLCg JNK JNK p75NTR->JNK RhoA RhoA p75NTR->RhoA Akt Akt PI3K->Akt Survival Neuronal Survival & Differentiation Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival Apoptosis Apoptosis JNK->Apoptosis

Caption: NGF Signaling Pathways and Point of Inhibition for this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis CellCulture 1. Cell Culture (e.g., PC12 cells) PreIncubation 3. Pre-incubate cells with inhibitor CellCulture->PreIncubation InhibitorPrep 2. Prepare Inhibitor (e.g., this compound) InhibitorPrep->PreIncubation NGF_Stimulation 4. Stimulate with NGF PreIncubation->NGF_Stimulation LysatePrep 5a. Cell Lysis & Protein Quantification NGF_Stimulation->LysatePrep Imaging 5b. Microscopy Imaging NGF_Stimulation->Imaging WesternBlot 6a. Western Blot (p-TrkA) LysatePrep->WesternBlot NeuriteQuant 6b. Neurite Outgrowth Quantification Imaging->NeuriteQuant

Caption: Workflow for Validating NGF Inhibitor Efficacy.

References

A Comparative Guide to PD 90780 and Other Nerve Growth Factor (NGF) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule NGF inhibitor, PD 90780, with other prominent NGF inhibitors, including the monoclonal antibodies Tanezumab, Fulranumab, and Fasinumab. The information is intended to assist researchers in evaluating the performance and characteristics of these inhibitors for their specific research needs.

Introduction to NGF Inhibition

Nerve Growth Factor (NGF) is a neurotrophin crucial for the development, survival, and function of sensory and sympathetic neurons. However, elevated levels of NGF are also implicated in various pain states, making it a key target for analgesic drug development. NGF inhibitors aim to block the signaling cascade initiated by NGF binding to its receptors, primarily TrkA and p75NTR, thereby reducing pain perception. These inhibitors can be broadly categorized into small molecules and monoclonal antibodies.

Mechanism of Action

This compound is a non-peptide small molecule that acts as an antagonist to NGF. It functions by directly interacting with NGF, which in turn prevents the binding of NGF to its low-affinity receptor, p75NTR. Additionally, this compound has been shown to decrease the phosphorylation of the high-affinity NGF receptor, TrkA, which is a critical step in the NGF signaling pathway.

Monoclonal antibodies such as Tanezumab, Fulranumab, and Fasinumab work by a different mechanism. They are large protein therapeutics that bind with high affinity and specificity to NGF itself. This sequestration of NGF prevents it from interacting with both TrkA and p75NTR receptors on the cell surface, effectively neutralizing its biological activity.

Quantitative Comparison of NGF Inhibitors

The following table summarizes key quantitative data for this compound and the compared monoclonal antibodies. It is important to note that the metrics are not always directly comparable due to the different nature of the molecules and the assays used to characterize them. For instance, IC50 values for this compound reflect the concentration required to inhibit a specific cellular process by 50%, while the dissociation constant (Kd) for monoclonal antibodies indicates the strength of their binding affinity to NGF.

InhibitorTypeTargetEfficacy MetricValueReference
This compound Small MoleculeNGF-p75NTR InteractionIC5023.1 µM (PC12 cells), 1.8 µM (PC12nnr5 cells)[Not Available]
Tanezumab Monoclonal AntibodyNGFBinding Affinity (Kd)< 10 pM[Not Available]
Fulranumab Monoclonal AntibodyNGFBinding Affinity (Kd)Not explicitly quantified, but described as specific neutralization of NGF's biological actions.[1]
Fasinumab Monoclonal AntibodyNGFBinding Affinity (Kd)Sub-picomolar[2][3]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of NGF inhibitors are provided below.

TrkA Phosphorylation Inhibition Assay (Western Blot)

This protocol is designed to assess the ability of an inhibitor to block NGF-induced phosphorylation of the TrkA receptor in a cell-based assay.

Materials and Reagents:

  • Cell line expressing TrkA (e.g., PC12 cells)

  • Cell culture medium and supplements

  • NGF

  • NGF inhibitor (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-TrkA (Tyr490), anti-total-TrkA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate TrkA-expressing cells at an appropriate density and allow them to adhere.

    • Serum-starve the cells for 4-6 hours to reduce basal receptor phosphorylation.

    • Pre-incubate the cells with various concentrations of the NGF inhibitor for 1-2 hours.

    • Stimulate the cells with a predetermined concentration of NGF (e.g., 50 ng/mL) for 10-15 minutes. Include a non-stimulated control.[4]

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by gel electrophoresis and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TrkA overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for phospho-TrkA.

    • Strip the membrane and re-probe with an antibody against total TrkA to normalize for protein loading.

    • Calculate the ratio of phospho-TrkA to total TrkA for each condition.

PC12 Cell Neurite Outgrowth Inhibition Assay

This assay assesses the functional consequence of NGF inhibition by measuring the extent of neurite outgrowth in PC12 cells.

Materials and Reagents:

  • PC12 cells

  • Cell culture medium (e.g., RPMI-1640 with horse serum and fetal bovine serum)

  • NGF

  • NGF inhibitor

  • Collagen-coated culture plates or slides

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III-tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Microscope with imaging capabilities

Procedure:

  • Cell Plating and Differentiation:

    • Plate PC12 cells on collagen-coated surfaces at a low density.

    • Allow cells to adhere for 24 hours.

    • Replace the medium with a low-serum differentiation medium containing a fixed concentration of NGF and varying concentrations of the NGF inhibitor. Include a control with NGF alone and a negative control without NGF.

    • Incubate the cells for 48-72 hours to allow for neurite outgrowth.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with permeabilization buffer.

    • Block non-specific antibody binding with blocking solution.

    • Incubate with the primary antibody against β-III-tubulin.

    • Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.

  • Image Acquisition and Analysis:

    • Acquire images of multiple fields for each condition using a fluorescence microscope.

    • Quantify neurite outgrowth using image analysis software. Parameters to measure include the percentage of cells with neurites, the average neurite length per cell, and the number of neurites per cell. A common criterion for a neurite-bearing cell is a process that is at least twice the diameter of the cell body.

Competitive NGF Binding ELISA

This assay is used to determine the ability of an inhibitor to compete with a labeled component for binding to a target.

Materials and Reagents:

  • Recombinant human NGF

  • Recombinant human TrkA-Fc or p75NTR-Fc

  • NGF inhibitor

  • Biotinylated anti-NGF antibody or labeled NGF

  • ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Streptavidin-HRP (if using a biotinylated antibody)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Plate Coating:

    • Coat the wells of an ELISA plate with recombinant TrkA-Fc or p75NTR-Fc overnight at 4°C.

  • Blocking:

    • Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a mixture of a fixed concentration of NGF and serial dilutions of the NGF inhibitor.

    • In a separate plate, pre-incubate the NGF/inhibitor mixture for 1-2 hours.

    • Transfer the pre-incubated mixtures to the coated and blocked ELISA plate.

    • Incubate for 1-2 hours at room temperature to allow NGF to bind to the immobilized receptor.

  • Detection:

    • Wash the plate to remove unbound NGF and inhibitor.

    • Add a biotinylated anti-NGF antibody and incubate for 1 hour.

    • Wash and add Streptavidin-HRP. Incubate for 30 minutes.

    • Wash and add TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance values against the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Signaling and Experimental Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

NGF_Signaling_Pathway cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA p75 p75NTR NGF->p75 NGF:e->p75:w PD90780 This compound PD90780->NGF Interaction mAb Monoclonal Antibodies (Tanezumab, etc.) mAb->NGF Sequestration Dimerization Receptor Dimerization TrkA->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation Signaling Downstream Signaling (PI3K/Akt, MAPK/ERK) Phosphorylation->Signaling Pain Pain Sensation Signaling->Pain exp_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output A Plate Cells (e.g., PC12) B Serum Starve A->B C Pre-treat with Inhibitor B->C D Stimulate with NGF C->D E Cell Lysis D->E G Neurite Outgrowth Assay D->G F Western Blot (p-TrkA / Total TrkA) E->F H IC50 / % Inhibition F->H G->H

References

A Comparative Guide to PD 90780 and Small Molecule TrkA Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison between the nerve growth factor (NGF) antagonist PD 90780 and various small molecule inhibitors of Tropomyosin receptor kinase A (TrkA). This document provides a comprehensive overview of their mechanisms of action, supported by experimental data, to inform research and development decisions.

The activation of the TrkA receptor by its ligand, nerve growth factor (NGF), is a critical signaling pathway in neuronal development, survival, and pain perception. Dysregulation of this pathway has been implicated in various neurological disorders and cancers, making it a prime target for therapeutic intervention. Two principal strategies have emerged to modulate this pathway: indirect antagonism of the NGF-TrkA interaction and direct inhibition of the TrkA kinase activity. This guide delves into a comparative analysis of this compound, an agent that disrupts the NGF-receptor interaction, and a range of small molecule inhibitors that directly target the TrkA kinase domain.

Mechanism of Action: An Indirect vs. Direct Approach

This compound is a non-peptide small molecule that functions as an antagonist of nerve growth factor (NGF)[1][2]. Its primary mechanism involves interacting with NGF, thereby preventing its binding to the p75 neurotrophin receptor (p75NTR)[1][2]. While it also affects NGF binding to TrkA, its inhibitory action on the NGF-p75NTR interaction is more pronounced[1]. This indirect modulation of TrkA signaling contrasts with the direct approach of small molecule TrkA inhibitors.

Small molecule TrkA inhibitors are designed to directly target the ATP-binding site of the TrkA kinase domain. By competitively inhibiting ATP binding, these molecules prevent the autophosphorylation of TrkA, a critical step in the activation of downstream signaling cascades. These inhibitors are often categorized into different types based on their specific binding modes within the kinase domain.

Performance Data: A Quantitative Comparison

The following table summarizes the inhibitory potencies of this compound and a selection of representative small molecule TrkA inhibitors. It is crucial to note that the IC50 values for this compound reflect the inhibition of the NGF-p75NTR interaction, not direct TrkA kinase inhibition, highlighting its different mechanistic class.

Compound NameTarget(s)IC50 (TrkA)IC50 (TrkB)IC50 (TrkC)Selectivity ProfileReference
This compound NGF-p75NTR InteractionNot Applicable (Indirect)Not ApplicableNot ApplicableInhibits NGF binding to p75NTR
Larotrectinib Pan-Trk5-11 nMLow nMLow nMPan-Trk inhibitor
Entrectinib Pan-Trk, ROS1, ALK1-5 nMLow nMLow nMMulti-kinase inhibitor
Selitrectinib (LOXO-195) Pan-Trk (including resistance mutations)0.6 nM (WT)Low nMLow nMPotent against wild-type and mutant Trk
GW441756 TrkA2 nM>100-fold selective>100-fold selectiveHighly selective for TrkA
AZ-23 TrkA, TrkB2 nM8 nM-Potent TrkA/B inhibitor
GNF-5837 Pan-Trk8 nM12 nM-Pan-Trk inhibitor
Compound 32h TrkA72 nM>1000 nM>1000 nMHighly selective for TrkA

TrkA Signaling Pathway and Inhibition

The binding of NGF to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This phosphorylation creates docking sites for various adaptor proteins, leading to the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and proliferation. Small molecule inhibitors directly block the initial autophosphorylation step, effectively shutting down these downstream signals.

TrkA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_inhibitors Points of Inhibition NGF NGF TrkA_receptor TrkA NGF->TrkA_receptor Binds p75NTR p75NTR NGF->p75NTR Binds Dimerization Dimerization TrkA_receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K_Akt_Pathway PI3K/Akt Pathway Autophosphorylation->PI3K_Akt_Pathway Ras_MAPK_Pathway Ras/MAPK Pathway Autophosphorylation->Ras_MAPK_Pathway PLCg_Pathway PLCγ Pathway Autophosphorylation->PLCg_Pathway Neuronal_Survival Neuronal Survival & Growth PI3K_Akt_Pathway->Neuronal_Survival Differentiation Differentiation Ras_MAPK_Pathway->Differentiation PLCg_Pathway->Neuronal_Survival PD90780_inhibition This compound (NGF Antagonist) PD90780_inhibition->NGF Inhibits binding Small_Molecule_Inhibitor Small Molecule TrkA Inhibitors Small_Molecule_Inhibitor->Autophosphorylation Inhibits

Caption: Simplified TrkA signaling pathway and points of intervention.

Experimental Workflow for Inhibitor Evaluation

The evaluation of TrkA inhibitors typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

Experimental_Workflow Start Start: Inhibitor Candidate Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Western Blot, ELISA) Biochemical_Assay->Cell_Based_Assay Determine IC50 Cell_Viability_Assay Cell Viability/Proliferation Assay (e.g., MTS, CellTiter-Glo®) Cell_Based_Assay->Cell_Viability_Assay Confirm on-target effect Selectivity_Profiling Kinase Selectivity Profiling (Panel of >100 kinases) Cell_Viability_Assay->Selectivity_Profiling Assess functional outcome In_Vivo_Studies In Vivo Efficacy Studies (Xenograft models) Selectivity_Profiling->In_Vivo_Studies Determine off-target effects End End: Lead Candidate In_Vivo_Studies->End

Caption: Generalized experimental workflow for TrkA inhibitor evaluation.

Experimental Protocols

TrkA Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the TrkA kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing recombinant TrkA enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., a small molecule TrkA inhibitor) are added to the reaction mixture.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.

  • ADP Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent like ADP-Glo™. This involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction that produces a luminescent signal.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration, and the data is fitted to a dose-response curve to calculate the IC50 value.

Cellular TrkA Phosphorylation Assay (Western Blot)

Objective: To assess the ability of a compound to inhibit NGF-induced TrkA phosphorylation in a cellular context.

Methodology:

  • Cell Culture and Treatment: A suitable cell line expressing TrkA (e.g., PC12 cells) is cultured and then treated with the test compound for a predetermined time.

  • NGF Stimulation: The cells are then stimulated with NGF to induce TrkA phosphorylation.

  • Cell Lysis: The cells are washed with ice-cold PBS and lysed using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF).

  • Immunodetection: The membrane is incubated with primary antibodies specific for phosphorylated TrkA (p-TrkA) and total TrkA. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the ratio of p-TrkA to total TrkA.

NGF-p75NTR Binding Assay (for this compound)

Objective: To determine the IC50 of this compound for the inhibition of NGF binding to the p75NTR receptor.

Methodology:

  • Cell Culture: PC12nnr5 cells, which express p75NTR but not TrkA, are used to specifically measure the NGF-p75NTR interaction.

  • Radioligand Binding: The cells are incubated with a fixed concentration of radiolabeled NGF (e.g., 125I-NGF) in the presence of increasing concentrations of this compound.

  • Incubation and Washing: The incubation is carried out for a specific time to allow binding to reach equilibrium. Unbound radioligand is then removed by washing the cells.

  • Quantification: The amount of bound radiolabeled NGF is quantified using a gamma counter.

  • Data Analysis: The percentage of inhibition of 125I-NGF binding is plotted against the concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.

Conclusion

The choice between an indirect modulator like this compound and a direct small molecule TrkA inhibitor depends on the specific research question and therapeutic goal. This compound offers a tool to study the consequences of disrupting the NGF-p75NTR interaction, which may have distinct biological outcomes compared to pan-Trk or TrkA-selective kinase inhibition. Small molecule TrkA inhibitors, on the other hand, provide a direct and often more potent means of shutting down TrkA-mediated signaling. The development of highly selective TrkA inhibitors and next-generation inhibitors that overcome resistance mutations continues to be an active area of research, offering promising avenues for targeted therapies in oncology and neurology. This guide provides a foundational comparison to aid researchers in navigating the complexities of targeting the NGF-TrkA signaling pathway.

References

Control Experiments for PD 90780 Treatment: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the effects of the nerve growth factor (NGF) antagonist PD 90780, rigorous experimental design with appropriate controls is paramount to ensure the validity and reproducibility of findings. This guide provides a comparative analysis of this compound with other small molecule NGF antagonists, supported by experimental data and detailed protocols for key assays.

This compound is a non-peptide small molecule that functions by interacting with NGF, thereby preventing its binding to the p75 neurotrophin receptor (p75NTR). This mechanism of action makes it a valuable tool for studying the specific roles of the NGF-p75NTR signaling axis. To objectively evaluate its performance, this guide will compare it with two other notable small molecule NGF antagonists: ALE-0540 and Ro 08-2750.

Comparative Efficacy of Small Molecule NGF Antagonists

The selection of an appropriate NGF antagonist often depends on its potency and selectivity. The following tables summarize the available quantitative data for this compound and its alternatives.

Table 1: Comparison of Binding Affinities (KD) to NGF

CompoundKD for NGF (μM)Reference
This compound35.83[1]
ALE-054049.71[1]
Ro 08-275032.39[1]

Table 2: Comparison of Functional Inhibition (IC50) in a PC12 Cell Neurite Outgrowth Assay

CompoundIC50 (μM)Reference
This compound33.22[1]
ALE-05402.44[1]
Ro 08-275011.96

Table 3: Comparison of Inhibition of NGF-p75NTR Interaction

CompoundIC50 (μM)Reference
This compound110
ALE-0540> 300
Ro 08-2750244

Experimental Protocols

To ensure the reliability of experimental results, detailed and standardized protocols are essential. Below are methodologies for key experiments cited in the evaluation of this compound and its alternatives.

General Control Experiments
  • Vehicle Control: This is a critical control to ensure that the solvent used to dissolve the compound does not have a biological effect on its own.

    • Protocol: Treat a set of cells or animals with the same volume of the vehicle (e.g., DMSO, PBS) used to dissolve this compound. The concentration of the vehicle should be identical to that in the experimental group.

  • Negative Control: This control establishes a baseline for the experimental system in the absence of any treatment.

    • Protocol: For in vitro experiments, this group consists of untreated cells or cells treated with a non-specific molecule of a similar class (e.g., an unrelated small molecule or antibody). For in vivo studies, a sham treatment or administration of a placebo can be used.

  • Positive Control: This control ensures that the experimental system is responsive to the stimulus being investigated.

    • Protocol: Treat cells or animals with a known agonist of the pathway of interest. In the context of this compound, recombinant NGF would serve as a positive control to stimulate the NGF-p75NTR and TrkA signaling pathways.

Neurite Outgrowth Assay

This functional assay is commonly used to assess the biological activity of NGF and its antagonists. PC12 cells, a rat pheochromocytoma cell line, are frequently used as they differentiate and extend neurites in response to NGF.

  • Cell Seeding: Plate PC12 cells in a suitable culture dish (e.g., 24-well plate) at a density that allows for individual cell morphology to be observed.

  • Treatment:

    • Control Groups: Include a negative control (media alone), a vehicle control (media with the same concentration of solvent as the drug), and a positive control (media with an optimal concentration of NGF, e.g., 50 ng/mL).

    • Experimental Group: Treat cells with various concentrations of this compound (or other antagonists) in the presence of NGF.

  • Incubation: Incubate the cells for a period sufficient to observe neurite outgrowth, typically 48-72 hours.

  • Quantification:

    • Capture images of multiple fields for each treatment condition using a microscope.

    • A cell is considered to have a neurite if the process is at least twice the length of the cell body diameter.

    • Calculate the percentage of neurite-bearing cells for each condition.

TrkA Phosphorylation Assay

NGF binding to its high-affinity receptor, TrkA, leads to autophosphorylation of the receptor, a key step in its activation. Inhibitors of NGF can be assessed for their ability to block this event.

  • Cell Culture and Starvation: Culture cells expressing TrkA (e.g., PC12 cells) to a suitable confluency. Prior to the experiment, starve the cells of serum for several hours to reduce basal levels of receptor phosphorylation.

  • Treatment:

    • Pre-incubate the cells with the desired concentrations of this compound or other antagonists for a specified time (e.g., 1-2 hours).

    • Stimulate the cells with NGF (e.g., 100 ng/mL) for a short period (e.g., 5-15 minutes).

    • Include appropriate negative (no NGF) and positive (NGF alone) controls.

  • Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with a primary antibody specific for phosphorylated TrkA (p-TrkA).

    • Subsequently, probe with an antibody for total TrkA to normalize for protein loading.

    • Use a suitable secondary antibody and detection reagent to visualize the protein bands.

    • Quantify the band intensities to determine the ratio of p-TrkA to total TrkA.

NF-κB Reporter Assay

The NGF-p75NTR signaling pathway can lead to the activation of the transcription factor NF-κB. A reporter assay can be used to quantify the effect of NGF antagonists on this downstream signaling event.

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293) with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. A control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) should also be co-transfected for normalization.

  • Treatment:

    • After allowing for plasmid expression, pre-treat the cells with various concentrations of this compound or other antagonists.

    • Stimulate the cells with NGF.

    • Include negative (unstimulated) and positive (NGF-stimulated) controls.

  • Cell Lysis and Luciferase Assay: After an appropriate incubation period (e.g., 6-24 hours), lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The fold change in NF-κB activity relative to the unstimulated control can then be calculated.

Visualizing Signaling Pathways and Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.

NGF_p75NTR_Signaling cluster_nucleus Nucleus NGF NGF p75NTR p75NTR NGF->p75NTR Binds TrkA TrkA NGF->TrkA Binds PD90780 This compound PD90780->NGF Inhibits TRAF6 TRAF6 p75NTR->TRAF6 JNK JNK p75NTR->JNK PI3K PI3K/Akt TrkA->PI3K MAPK MAPK/ERK TrkA->MAPK IKK IKK TRAF6->IKK IkB IκB IKK->IkB P NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene Gene Expression (e.g., Pro-apoptotic) Caspases Caspase Activation JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Survival Survival/ Differentiation PI3K->Survival MAPK->Survival

Caption: NGF-p75NTR Signaling Pathway and Point of this compound Inhibition.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., PC12, HEK293) start->cell_culture controls Prepare Controls: - Vehicle - Negative - Positive (NGF) cell_culture->controls treatment Treatment with This compound / Alternatives + NGF cell_culture->treatment controls->treatment incubation Incubation treatment->incubation assay Perform Assay incubation->assay neurite Neurite Outgrowth Quantification assay->neurite Functional western TrkA Phosphorylation (Western Blot) assay->western Signaling reporter NF-κB Reporter (Luciferase Assay) assay->reporter Signaling analysis Data Analysis and Comparison neurite->analysis western->analysis reporter->analysis end End analysis->end

Caption: General Experimental Workflow for Evaluating NGF Antagonists.

References

PD 90780: A Comparative Guide to its Selectivity for p75NTR over TrkA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the precise selectivity of molecular compounds is paramount. This guide provides a detailed comparison of PD 90780's selectivity for the p75 neurotrophin receptor (p75NTR) over the Tropomyosin receptor kinase A (TrkA). Below, we present quantitative data, experimental protocols, and signaling pathway diagrams to offer a comprehensive overview.

Quantitative Selectivity Data

This compound demonstrates significant selectivity for p75NTR, with no measurable binding to TrkA at concentrations up to 100 µM. This high degree of selectivity is crucial for its use as a specific inhibitor of p75NTR-mediated signaling in experimental settings.

Compound Target Receptor IC50
This compoundp75NTR120 nM
This compoundTrkA>100 µM

IC50 (Inhibitory Concentration 50): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Experimental Protocols

The selectivity of this compound was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (this compound) to displace a radiolabeled ligand from its receptor.

Competitive Radioligand Binding Assay Protocol

This assay is a gold standard for quantifying the affinity of a ligand for a receptor.[1][2]

  • Cell Culture and Membrane Preparation:

    • Cells expressing the target receptor (p75NTR or TrkA) are cultured and harvested.

    • The cells are homogenized in a cold lysis buffer to break the cell membranes and release the cellular components.[3]

    • The homogenate is centrifuged to pellet the membranes, which contain the receptors.[3]

    • The membrane pellet is washed and resuspended in a binding buffer.

  • Binding Assay:

    • The prepared cell membranes are incubated with a fixed concentration of a radiolabeled ligand that is known to bind to the target receptor (e.g., ¹²⁵I-NGF).

    • Varying concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.[1]

    • The mixture is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The incubation is terminated by rapid filtration through a filter that traps the membranes but allows the unbound radioligand to pass through.

    • The filters are washed to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

  • Data Analysis:

    • The amount of bound radioligand is plotted against the concentration of the competing unlabeled compound.

    • The IC50 value is determined from this competition curve, representing the concentration of the test compound required to displace 50% of the radiolabeled ligand.

Signaling Pathway Diagrams

To understand the functional implications of this compound's selectivity, it is essential to visualize the distinct signaling pathways of p75NTR and TrkA.

p75NTR Signaling Pathway

The p75NTR receptor can initiate several signaling cascades depending on the cellular context and the presence of co-receptors. It can lead to apoptosis through the activation of the JNK pathway or promote cell survival via the NF-κB pathway.

p75NTR_Pathway Ligand Neurotrophins (e.g., proNGF, NGF) p75NTR p75NTR Ligand->p75NTR TRAF6 TRAF6 p75NTR->TRAF6 RIP2 RIP2 p75NTR->RIP2 RhoA RhoA p75NTR->RhoA JNK JNK Pathway TRAF6->JNK Apoptosis Apoptosis JNK->Apoptosis NFkB NF-κB Pathway RIP2->NFkB Survival Cell Survival NFkB->Survival NeuriteOutgrowth Inhibition of Neurite Outgrowth RhoA->NeuriteOutgrowth

Caption: p75NTR Signaling Pathways

TrkA Signaling Pathway

Upon binding of its primary ligand, Nerve Growth Factor (NGF), the TrkA receptor dimerizes and autophosphorylates, initiating signaling cascades that are crucial for neuronal survival, growth, and differentiation. The main pathways activated are the Ras/MAPK, PI3K/Akt, and PLCγ pathways.

TrkA_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA PI3K PI3K/Akt Pathway TrkA->PI3K MAPK Ras/MAPK Pathway TrkA->MAPK PLCG PLCγ Pathway TrkA->PLCG Survival Neuronal Survival & Growth PI3K->Survival Differentiation Neuronal Differentiation MAPK->Differentiation SynapticPlasticity Synaptic Plasticity PLCG->SynapticPlasticity

Caption: TrkA Signaling Pathways

Experimental Workflow: Competitive Binding Assay

The following diagram illustrates the logical flow of the competitive radioligand binding assay used to determine the IC50 of this compound.

Experimental_Workflow Start Start: Membrane Prep (p75NTR or TrkA) Incubation Incubate: Membranes + Radioligand (¹²⁵I-NGF) + This compound (variable conc.) Start->Incubation Filtration Separate: Vacuum Filtration Incubation->Filtration Measurement Measure: Bound Radioactivity (Scintillation Counting) Filtration->Measurement Analysis Analyze: Plot Competition Curve & Determine IC50 Measurement->Analysis End End: Selectivity Profile Analysis->End

Caption: Competitive Binding Assay Workflow

References

Safety Operating Guide

Proper Disposal of PD 90780: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling PD 90780, a non-peptide antagonist of the nerve growth factor (NGF) receptor p75, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Immediate Safety and Logistical Information

This compound, identified with CAS number 77422-99-2, should be treated as a potentially toxic substance.[1] As such, its disposal must be managed in accordance with local, state, and federal regulations for hazardous or special waste.[1][2] It is imperative to handle this compound with the appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, to avoid skin and eye contact.

Operational Disposal Plan

The primary directive for the disposal of this compound is to arrange for its collection and disposal by a licensed special waste disposal company.[2] This ensures that the compound is managed in a facility equipped to handle potentially toxic chemical waste, minimizing environmental impact and ensuring regulatory compliance.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Pure, unused this compound and any materials heavily contaminated with it (e.g., spilled solids, heavily soiled labware) should be collected in a dedicated, clearly labeled hazardous waste container.

    • The container must be in good condition, compatible with the chemical, and kept securely closed when not in use.

    • Label the container with "Hazardous Waste," the full chemical name ("this compound"), and the CAS number ("77422-99-2").

  • Container Management:

    • Store the waste container in a designated, secure area, away from incompatible materials.

    • Maintain a log of the waste being added to the container, including the quantity and date.

  • Scheduling a Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with the necessary information about the waste, including its identity and quantity.

  • Documentation:

    • Ensure that all required waste disposal documentation, such as a hazardous waste manifest, is completed accurately and retained for your records in accordance with institutional and regulatory requirements.

Quantitative Data Summary

ParameterValueSource
Chemical Name This compoundAxon Medchem
CAS Number 77422-99-2Axon Medchem, Combi-Blocks
Recommended Disposal Arrange disposal as special wasteCombi-Blocks
Regulatory Framework Local, state, and federal regulationsAxon Medchem

Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that the waste is handled safely from the point of generation to its final disposal.

G This compound Disposal Workflow cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A Generate this compound Waste B Segregate into a Labeled Hazardous Waste Container A->B C Store in a Designated Secure Area B->C D Maintain Waste Log C->D E Contact EHS or Licensed Waste Disposal Company D->E F Complete Disposal Documentation E->F G Scheduled Waste Pickup F->G

References

Essential Safety and Logistical Information for Handling PD 90780

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of PD 90780, a non-peptide antagonist of the nerve growth factor (NGF) receptor p75NTR. Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this guidance is based on general safety protocols for handling research chemicals of unknown toxicity and information regarding the broader class of NGF antagonists. A thorough risk assessment should be conducted by qualified personnel before commencing any work with this compound.

Hazard Identification and General Precautions

General Handling Precautions:

  • Work in a designated area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

  • Avoid dust and aerosol formation: Handle the solid compound with care to prevent the generation of dust.

  • Prevent contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential to ensure user safety. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Rationale
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.
Hands Chemical-resistant gloves (Nitrile)Inspect gloves for integrity before each use. Change gloves frequently and immediately if contaminated, torn, or punctured.
Body Laboratory CoatShould be fully buttoned to provide a barrier against accidental spills.
Respiratory Use in a well-ventilated area or fume hoodIf there is a risk of generating dust or aerosols that cannot be controlled by local exhaust ventilation, a properly fitted respirator (e.g., N95) may be necessary.

Experimental Protocols and Workflow

Reconstitution of this compound

This compound is typically supplied as a solid. The following is a general protocol for its reconstitution.

Materials:

  • This compound solid

  • Appropriate solvent (e.g., DMSO)

  • Vortex mixer

  • Calibrated pipettes

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Add the calculated volume of solvent to the vial to achieve the desired stock concentration.

  • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label all aliquots clearly with the compound name, concentration, date, and storage conditions.

Experimental Workflow for Handling this compound

The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Set up work area (Fume Hood) prep_ppe->prep_setup prep_reconstitute Reconstitute this compound prep_setup->prep_reconstitute exp_treat Treat cells/tissues prep_reconstitute->exp_treat Transfer to experiment exp_incubate Incubate exp_treat->exp_incubate exp_analyze Analyze results exp_incubate->exp_analyze cleanup_decontaminate Decontaminate work surfaces exp_analyze->cleanup_decontaminate Post-experiment cleanup_dispose_liquid Dispose of liquid waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of solid waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_doff_ppe Doff PPE cleanup_dispose_solid->cleanup_doff_ppe

Experimental workflow for handling this compound.

Signaling Pathway of this compound

This compound acts as an antagonist to the p75 neurotrophin receptor (p75NTR), preventing the binding of Nerve Growth Factor (NGF). This interaction is crucial in various neuronal signaling pathways.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF p75NTR p75NTR Receptor NGF->p75NTR Binds to PD90780 This compound PD90780->NGF Binds to PD90780->p75NTR Blocks Binding Signaling Downstream Signaling (e.g., Apoptosis, Neurite Outgrowth Inhibition) p75NTR->Signaling Activates

Mechanism of action of this compound.

Storage and Disposal

Storage:

  • Solid: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Solutions: Store aliquots at -20°C or -80°C as recommended by the supplier to maintain stability. Avoid repeated freeze-thaw cycles.

Disposal: All waste materials contaminated with this compound must be considered hazardous waste and disposed of accordingly.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed, and appropriate waste container.

  • Solid Waste: Contaminated items such as pipette tips, gloves, and empty vials should be collected in a designated hazardous waste container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in the laboratory.

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